molecular formula C20H22N2O3 B2734116 N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide CAS No. 391861-30-6

N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide

カタログ番号: B2734116
CAS番号: 391861-30-6
分子量: 338.407
InChIキー: BMJBMNBMQQJBKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the study of novel analgesic agents. It belongs to a class of piperidine derivatives that are recognized as important synthetic fragments for designing new pharmaceutical compounds . Piperidine-based structures are prevalent in more than twenty classes of pharmaceuticals, underscoring their fundamental role in drug discovery . While specific biological data for this compound is not reported in the available literature, its core structure is closely related to other N-phenylpiperidine-1-carboxamide derivatives that have been identified as potent and selective ligands for the μ-opioid receptor (MOR) . For instance, research on a highly similar compound, 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide, demonstrated high binding affinity and selectivity for MOR over other opioid receptor subtypes, positioning it as a novel potent analgesic in preclinical models . This suggests that N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide serves as a valuable chemical tool for neuroscientists and pharmacologists. Its primary research utility lies in exploring structure-activity relationships (SAR) to develop new opioid receptor ligands with the goal of achieving potent analgesic effects while mitigating the undesirable side effects, such as respiratory depression and tolerance, that are commonly associated with classical opioids . The compound provides a sophisticated scaffold for investigating molecular interactions within opioid receptor binding sites and for the continued development of targeted therapeutics for pain management.

特性

IUPAC Name

N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-18-12-10-16(11-13-18)19(23)22(17-8-4-2-5-9-17)20(24)21-14-6-3-7-15-21/h2,4-5,8-13H,3,6-7,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJBMNBMQQJBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of a plausible and scientifically sound synthetic pathway for N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide. The synthesis is presented in a multi-step approach, commencing with the preparation of key precursors, followed by the formation of an intermediate, and culminating in the final acylation to yield the target compound. The methodologies described herein are grounded in established chemical principles and supported by referenced literature, ensuring a high degree of scientific integrity.

Introduction

N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide is a complex organic molecule incorporating a piperidine scaffold, a carboxamide linkage, and substituted aromatic rings. Molecules with such structural motifs are of significant interest in medicinal chemistry and drug discovery due to their potential to interact with a variety of biological targets. The synthesis of this and structurally related compounds is crucial for exploring their structure-activity relationships (SAR) and potential therapeutic applications. This guide will delineate a logical and efficient three-stage synthesis for this target molecule.

Overall Synthetic Scheme

The synthesis of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide can be logically approached in three distinct stages:

  • Synthesis of Precursor 1: 4-Methoxybenzoyl Chloride

  • Synthesis of Precursor 2: N-Phenylpiperidine-1-carboxamide

  • Final N-Acylation to Yield the Target Compound

Overall Synthesis Scheme cluster_0 Stage 1: Precursor 1 Synthesis cluster_1 Stage 2: Precursor 2 Synthesis cluster_2 Stage 3: Final Acylation 4-Methoxybenzoic Acid 4-Methoxybenzoic Acid 4-Methoxybenzoyl Chloride 4-Methoxybenzoyl Chloride 4-Methoxybenzoic Acid->4-Methoxybenzoyl Chloride Thionyl Chloride Piperidine Piperidine N-Phenylpiperidine-1-carboxamide N-Phenylpiperidine-1-carboxamide Piperidine->N-Phenylpiperidine-1-carboxamide Phenyl Isocyanate Phenyl Isocyanate Phenyl Isocyanate->N-Phenylpiperidine-1-carboxamide 4-Methoxybenzoyl Chloride_final 4-Methoxybenzoyl Chloride Target Compound N-(4-methoxybenzoyl)-N- phenylpiperidine-1-carboxamide 4-Methoxybenzoyl Chloride_final->Target Compound N-Phenylpiperidine-1-carboxamide_final N-Phenylpiperidine-1-carboxamide N-Phenylpiperidine-1-carboxamide_final->Target Compound NaH, Anhydrous Solvent

Caption: Overall synthetic strategy for N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide.

Stage 1: Synthesis of 4-Methoxybenzoyl Chloride

The initial stage of the synthesis focuses on the preparation of the acylating agent, 4-methoxybenzoyl chloride. This is a common and well-established transformation in organic synthesis.

Rationale

The conversion of a carboxylic acid to an acyl chloride is a standard method to activate the carboxyl group for subsequent nucleophilic acyl substitution reactions. Acyl chlorides are significantly more reactive than their corresponding carboxylic acids. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methoxybenzoic Acid152.1510.0 g0.0657
Thionyl Chloride (SOCl₂)118.9711.7 g (7.2 mL)0.0983
Anhydrous Dichloromethane (DCM)-100 mL-
N,N-Dimethylformamide (DMF)-2-3 drops-

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-methoxybenzoic acid (10.0 g, 0.0657 mol) and anhydrous dichloromethane (100 mL).

  • Stir the suspension at room temperature.

  • Carefully add thionyl chloride (7.2 mL, 0.0983 mol) dropwise to the suspension.

  • Add a catalytic amount of N,N-dimethylformamide (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 4-methoxybenzoyl chloride, a pale yellow liquid or low-melting solid, can be used in the next step without further purification. For higher purity, distillation under reduced pressure can be performed.

Stage 1 4-Methoxybenzoic_Acid 4-Methoxybenzoic Acid 4-Methoxybenzoyl_Chloride 4-Methoxybenzoyl Chloride 4-Methoxybenzoic_Acid->4-Methoxybenzoyl_Chloride DMF (cat.), Reflux Thionyl_Chloride SOCl2 Thionyl_Chloride->4-Methoxybenzoyl_Chloride

Caption: Synthesis of 4-Methoxybenzoyl Chloride.

Stage 2: Synthesis of N-Phenylpiperidine-1-carboxamide

This stage involves the synthesis of the core piperidine-carboxamide structure. A common method for the preparation of N-substituted ureas and carboxamides is the reaction of an amine with an isocyanate.

Rationale

The reaction between a primary or secondary amine and an isocyanate is a highly efficient and generally high-yielding method for the formation of a urea or carboxamide linkage. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This reaction is typically fast and proceeds under mild conditions.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Piperidine85.155.0 g (5.8 mL)0.0587
Phenyl Isocyanate119.127.0 g (6.4 mL)0.0587
Anhydrous Toluene-100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve piperidine (5.0 g, 0.0587 mol) in anhydrous toluene (100 mL).

  • Cool the solution in an ice bath to 0-5 °C.

  • Add phenyl isocyanate (6.4 mL, 0.0587 mol) dropwise to the stirred solution. An exothermic reaction is expected.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • A white precipitate of N-phenylpiperidine-1-carboxamide will form.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold toluene or hexanes.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol or toluene to yield a white crystalline solid.

Stage 2 Piperidine_mol Piperidine N-Phenylpiperidine-1-carboxamide_mol N-Phenylpiperidine-1-carboxamide Piperidine_mol->N-Phenylpiperidine-1-carboxamide_mol Toluene, 0°C to RT Phenyl_Isocyanate Phenyl Isocyanate Phenyl_Isocyanate->N-Phenylpiperidine-1-carboxamide_mol

Caption: Synthesis of N-Phenylpiperidine-1-carboxamide.

Stage 3: Final N-Acylation

The final step in the synthesis is the N-acylation of the previously prepared N-phenylpiperidine-1-carboxamide with 4-methoxybenzoyl chloride.

Rationale

The nitrogen atom of the carboxamide group in N-phenylpiperidine-1-carboxamide is nucleophilic, but significantly less so than the parent piperidine due to the electron-withdrawing effect of the adjacent carbonyl group. To facilitate the acylation, a strong base is required to deprotonate the amide nitrogen, generating a more potent nucleophile (an amidate anion). Sodium hydride (NaH) is a suitable non-nucleophilic strong base for this purpose. The resulting amidate then readily reacts with the electrophilic 4-methoxybenzoyl chloride.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Phenylpiperidine-1-carboxamide204.275.0 g0.0245
Sodium Hydride (NaH, 60% dispersion in oil)24.001.08 g0.0270
4-Methoxybenzoyl Chloride170.594.6 g0.0270
Anhydrous Tetrahydrofuran (THF)-150 mL-

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (1.08 g of a 60% dispersion in mineral oil, 0.0270 mol).

  • Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous tetrahydrofuran (75 mL) to the flask.

  • In a separate flask, dissolve N-phenylpiperidine-1-carboxamide (5.0 g, 0.0245 mol) in anhydrous THF (75 mL).

  • Slowly add the solution of N-phenylpiperidine-1-carboxamide to the stirred suspension of sodium hydride at room temperature. Hydrogen gas will be evolved.

  • Stir the mixture at room temperature for 1 hour after the gas evolution ceases to ensure complete formation of the amidate.

  • Dissolve 4-methoxybenzoyl chloride (4.6 g, 0.0270 mol) in a small amount of anhydrous THF and add it to the dropping funnel.

  • Add the solution of 4-methoxybenzoyl chloride dropwise to the reaction mixture at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide.

Stage 3 N-Phenylpiperidine-1-carboxamide_mol_final N-Phenylpiperidine-1-carboxamide Target_Compound_mol N-(4-methoxybenzoyl)-N- phenylpiperidine-1-carboxamide N-Phenylpiperidine-1-carboxamide_mol_final->Target_Compound_mol Acylation NaH 1. NaH, THF NaH->Target_Compound_mol 4-Methoxybenzoyl_Chloride_mol 2. 4-Methoxybenzoyl Chloride 4-Methoxybenzoyl_Chloride_mol->Target_Compound_mol

Caption: Final N-acylation step.

Conclusion

This in-depth technical guide outlines a robust and logical multi-step synthesis for N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide. By leveraging well-established and reliable chemical transformations, this pathway provides a clear and reproducible route for obtaining the target molecule. The provided experimental protocols, along with the rationale behind the chosen methodologies, are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Adherence to standard laboratory safety practices is paramount when performing these procedures.

References

  • Synthesis of 4-methoxybenzoyl chloride - PrepChem.com. [Link]

  • Synthesis of piperidine-1-carboxamide - PrepChem.com. [Link]

  • A New Synthesis of Piperidine - Canadian Science Publishing. [Link]

  • Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A. [Link]

  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PMC. [Link]

  • Scholars Research Library - Der Pharma Chemica. [Link]

  • P. Venturello and M. Barbero Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. [Link]

  • N-acylation of amides through internal nucleophilic catalysis - Semantic Scholar. [Link]

N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide: Structural Properties, Synthetic Methodologies, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in synthetic methodologies and structural biology, I frequently encounter privileged scaffolds that serve as the backbone for next-generation therapeutics. N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide is a highly specialized N-acyl-N-aryl urea derivative. The N-acylurea motif is a critical structural element in medicinal chemistry, frequently incorporated into molecules exhibiting potent anti-inflammatory, anti-cancer, and anti-convulsant activities[1].

Furthermore, the piperidine-1-carboxamide core is a well-documented pharmacophore in neuropharmacology, notably utilized in the design of highly selective opioid receptor ligands and novel analgesics[2]. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, a self-validating synthetic workflow, and the mechanistic rationale behind its utility in drug discovery.

Physicochemical & Cheminformatic Profiling

Understanding the quantitative properties of a scaffold is the first step in predicting its pharmacokinetic behavior. The dual-carbonyl nature of the N-acylurea system, combined with the lipophilic piperidine and phenyl rings, creates a molecule with a distinct hydrophobic/hydrophilic balance.

The table below summarizes the predicted physicochemical properties, demonstrating its compliance with Lipinski’s Rule of Five, making it a highly viable candidate for oral bioavailability.

PropertyValuePharmacological Implication
Molecular Formula C20H22N2O3Standard for small-molecule inhibitors.
Molecular Weight 338.40 g/mol Well below the 500 Da threshold; optimal for membrane permeability.
Topological Polar Surface Area (TPSA) ~55.5 ŲExcellent for blood-brain barrier (BBB) penetration (ideal < 90 Ų).
LogP (Predicted) 3.8 - 4.2High lipophilicity; favors hydrophobic pocket binding.
Hydrogen Bond Donors (HBD) 0Lack of N-H/O-H bonds reduces desolvation energy penalties.
Hydrogen Bond Acceptors (HBA) 5Multiple interaction points via carbonyls and methoxy oxygen.
Rotatable Bonds 4Strikes a balance between conformational flexibility and rigidity.

Structural Rationale & Target Space

The N-acylurea linker is not merely a passive structural spacer; it actively dictates the three-dimensional conformation of the molecule. In peptide synthesis, N-acylureas (such as the Nbz approach) are utilized as stable, yet reactive linkers capable of undergoing thiol exchange[3].

In small-molecule drug design, the dual carbonyl system acts as a bifurcated hydrogen bond acceptor. Due to severe steric repulsion between the N-phenyl ring and the 4-methoxybenzoyl group, the molecule adopts a highly twisted, orthogonal conformation. This non-planar geometry allows the compound to simultaneously occupy distinct hydrophobic pockets within a target protein's active site, a mechanism often exploited to achieve high kinase or protease selectivity.

Pharmacophore Methoxy 4-Methoxy Group (H-Bond Acceptor) Benzoyl Benzoyl Carbonyl (Dipole Interaction) Benzoyl->Methoxy Para-Substitution Phenyl N-Phenyl Ring (Pi-Pi Stacking) UreaCore Urea Core (Conformational Anchor) UreaCore->Benzoyl C-N Bond Rotation UreaCore->Phenyl Steric Clash Piperidine Piperidine Ring (Hydrophobic) UreaCore->Piperidine Rigid Spacer

Figure 1. Pharmacophore mapping and structural interactions of the N-acylurea scaffold.

Synthetic Methodology & Causality

The synthesis of sterically hindered N,N,N'-trisubstituted acylureas requires precise control over nucleophilicity. Traditional methods often rely on the coupling of carboxylic acids with carbodiimides, which frequently fail or lead to unwanted O-acylisourea side products[1]. Alternatively, the use of acyl isocyanates is well-established, but these intermediates are notoriously unstable and present formidable purification challenges[4].

To circumvent these issues, I mandate a robust, two-step convergent synthesis.

  • Causality of Step 1: We utilize the highly electrophilic nature of phenyl isocyanate to react cleanly with the secondary amine of piperidine. This reaction is rapid, exothermic, and typically quantitative, requiring minimal purification.

  • Causality of Step 2: The resulting N-phenylpiperidine-1-carboxamide possesses a secondary nitrogen (N-H). However, because this nitrogen is flanked by a carbonyl and a phenyl ring, its lone pair is highly delocalized, rendering it a poor nucleophile. Therefore, deprotonation with a strong, non-nucleophilic base (Sodium Hydride, NaH) is absolutely critical. Generating the urea anion prior to the addition of 4-methoxybenzoyl chloride prevents competitive O-acylation and drives the N-acylation to completion.

SyntheticWorkflow Piperidine Piperidine (Nucleophile) UreaInt N-phenylpiperidine- 1-carboxamide (Intermediate) Piperidine->UreaInt DCM, 0°C to RT Quantitative Yield PhNCO Phenyl Isocyanate (Electrophile) PhNCO->UreaInt Product N-(4-methoxybenzoyl)- N-phenylpiperidine- 1-carboxamide UreaInt->Product DMF, 0°C to RT N-Acylation NaH Sodium Hydride (Deprotonation) NaH->Product Generates Urea Anion AcylChloride 4-Methoxybenzoyl Chloride (Acylating Agent) AcylChloride->Product

Figure 2. Synthetic workflow for N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-phenylpiperidine-1-carboxamide

  • Preparation: In an oven-dried round-bottom flask purged with inert N₂ gas, dissolve piperidine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Addition: Cool the solution to 0 °C using an ice bath. Add phenyl isocyanate (1.05 equiv, 10.5 mmol) dropwise over 15 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure. Triturate the resulting crude solid with cold hexane to remove unreacted isocyanate. Filter and dry under a vacuum to yield the intermediate as a white solid.

Step 2: N-Acylation to Final Product

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv, 15 mmol) in anhydrous Dimethylformamide (DMF, 15 mL) at 0 °C under N₂. Slowly add a solution of the intermediate from Step 1 (10 mmol) in DMF (10 mL). Stir for 30 minutes until H₂ gas evolution ceases.

  • Acylation: Add 4-methoxybenzoyl chloride (1.2 equiv, 12 mmol) dropwise to the generated urea anion solution.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Extraction: Carefully quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 80:20 Hexane/Ethyl Acetate) to afford the pure title compound.

Self-Validating Analytical Checkpoints

To ensure this protocol functions as a self-validating system, we integrate strict in-process analytical checkpoints.

  • In-Process Monitoring: The complete consumption of the urea intermediate must be verified by TLC (absence of the UV-active spot at Rf ~0.4 in 1:1 Hexane:EtOAc) prior to quenching Step 2.

  • Structural Confirmation (NMR): The success of N-acylation versus unwanted O-acylation is definitively confirmed via ¹³C NMR. The presence of two distinct, highly deshielded carbonyl resonances (typically ~155 ppm for the urea carbonyl and ~170 ppm for the amide carbonyl) validates the N-acylurea structural integrity. Furthermore, ¹H NMR will show a distinct singlet at ~3.8 ppm corresponding to the three protons of the 4-methoxy group, alongside the characteristic multiplet of the piperidine ring (1.5–3.5 ppm).

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS-ESI) must yield an [M+H]⁺ peak at m/z 339.1709 to confirm the exact mass.

References

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed / NIH.2

  • Chemical Protein Synthesis Using a Second-Generation N-Acylurea Linker for the Preparation of Peptide-Thioester Precursors - ACS Publications. 3

  • Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas - RSC. 1

  • NIS-Mediated Hofmann-Type Rearrangement to Acyl Isocyanates: A Novel Approach for N-Acylurea Synthesis - ACS Publications. 4

Sources

Spectroscopic Characterization of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide is a complex molecule featuring a piperidine ring, a phenyl group, and a 4-methoxybenzoyl group. As with any novel chemical entity in a research and development pipeline, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the molecular structure and purity of such compounds. This guide provides an in-depth analysis of the expected spectroscopic data for N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide and outlines the methodologies for their acquisition and interpretation. The insights provided herein are aimed at researchers, scientists, and professionals in drug development to facilitate the characterization of this and structurally related molecules.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide is presented below. Understanding the arrangement of atoms and functional groups is the first step in predicting its spectroscopic signatures.

Caption: Molecular structure of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons.

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.50Multiplet5HPhenyl protons (C₆H₅)
~ 6.80 - 7.00Doublet2HAromatic protons ortho to methoxy group
~ 7.60 - 7.80Doublet2HAromatic protons meta to methoxy group
~ 3.80Singlet3HMethoxy protons (-OCH₃)
~ 3.20 - 3.60Multiplet4HPiperidine protons adjacent to nitrogen
~ 1.50 - 1.80Multiplet6HRemaining piperidine protons

Causality Behind Predictions:

  • Aromatic Protons: The phenyl group protons will appear as a complex multiplet in the aromatic region. The protons on the 4-methoxybenzoyl group are expected to show a characteristic AB quartet or two distinct doublets due to the influence of the electron-donating methoxy group.

  • Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet.

  • Piperidine Protons: The piperidine ring protons will exhibit complex multiplets due to their diastereotopic nature and restricted rotation around the N-C bonds. The protons adjacent to the nitrogen atoms will be deshielded and appear at a lower field.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the number of different carbon environments in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~ 170Carbonyl carbon (C=O) of the benzoyl group
~ 168Carbonyl carbon (C=O) of the carboxamide
~ 160Aromatic carbon attached to the methoxy group
~ 114 - 145Aromatic carbons
~ 55Methoxy carbon (-OCH₃)
~ 40 - 50Piperidine carbons adjacent to nitrogen
~ 20 - 30Remaining piperidine carbons

Causality Behind Predictions:

  • Carbonyl Carbons: The two carbonyl carbons will be the most deshielded carbons in the spectrum, appearing at the lowest field.

  • Aromatic Carbons: The aromatic carbons will appear in the typical range of 110-150 ppm. The carbon attached to the oxygen of the methoxy group will be significantly deshielded.

  • Aliphatic Carbons: The piperidine and methoxy carbons will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃). B Add a small amount of internal standard (e.g., TMS). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Insert the NMR tube into the spectrometer. C->D E Tune and shim the magnetic field. D->E F Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. E->F G Apply Fourier transform to the raw data. F->G H Phase and baseline correct the spectra. G->H I Integrate the proton signals and reference the chemical shifts. H->I

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050MediumAromatic C-H stretch
~ 2950MediumAliphatic C-H stretch (piperidine)
~ 1680StrongC=O stretch (benzoyl carbonyl)
~ 1650StrongC=O stretch (carboxamide carbonyl)
~ 1600, 1510Medium-StrongAromatic C=C stretch
~ 1250StrongC-O stretch (aryl ether)
~ 1170StrongC-N stretch

Causality Behind Predictions:

  • Carbonyl Stretching: The two carbonyl groups are expected to show strong absorption bands in the region of 1650-1680 cm⁻¹. The exact position will depend on the electronic environment.

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will appear around 3050 cm⁻¹ and 2950 cm⁻¹, respectively.

  • Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the aromatic rings will result in characteristic absorptions in the 1500-1600 cm⁻¹ region.

  • C-O and C-N Stretching: The C-O stretch of the aryl ether and the C-N bonds will give rise to strong bands in the fingerprint region.

Experimental Protocol for IR Data Acquisition (ATR)

A Place a small amount of solid sample directly onto the ATR crystal. B Apply pressure to ensure good contact between the sample and the crystal. A->B C Record the background spectrum. B->C D Record the sample spectrum. C->D E Clean the ATR crystal after measurement. D->E A Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile). B Introduce the sample into the mass spectrometer via a direct infusion or an LC system. A->B C Ionize the sample using an appropriate technique (e.g., ESI or EI). B->C D Analyze the ions based on their mass-to-charge ratio. C->D E Detect the ions and generate the mass spectrum. D->E

Caption: General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The predicted data, based on fundamental principles of spectroscopy and the known structure of the molecule, serve as a robust reference for researchers. By following the outlined experimental protocols, scientists can reliably acquire and interpret the spectroscopic data for this compound and its analogs, ensuring the integrity and quality of their research in drug discovery and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

An In-depth Technical Guide to N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide, a novel tertiary amide. Given the absence of this specific molecule in current chemical literature and databases, this document focuses on a proposed synthetic pathway, predicted physicochemical properties, and detailed, theoretically grounded experimental protocols. This guide is intended for researchers and scientists in drug development and medicinal chemistry who are exploring novel chemical entities.

Introduction and Rationale

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of therapeutic agents.[1] The target molecule, N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide, features a unique tertiary amide linkage, where the nitrogen atom is part of a piperidine-1-carboxamide system and is further acylated with a 4-methoxybenzoyl group. This substitution pattern precludes the nitrogen from acting as a hydrogen bond donor, a feature that can significantly alter a molecule's interaction with biological targets.[2] The presence of the piperidine moiety is a common strategy in drug design to enhance pharmacokinetic properties.[3] This guide will detail a robust synthetic approach, predict key identifiers and properties, and provide the scientific context for this intriguing, yet underexplored, molecule.

Chemical Identifiers and Predicted Physicochemical Properties

As N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide is not currently indexed in major chemical databases, a CAS number is not available. However, based on its constituent parts, we can predict its key identifiers and physicochemical properties.

Identifier/PropertyPredicted ValueSource/Basis for Prediction
Molecular Formula C20H22N2O3Calculated
Molecular Weight 338.40 g/mol Calculated
IUPAC Name N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamideStandard Nomenclature
CAS Number Not AssignedNovel Compound
Predicted Physical State Crystalline SolidInferred from related benzamide structures[2]
Predicted Solubility Low in water; soluble in organic solvents like DCM, THF, and AcetoneBased on high lipophilicity of similar tertiary amides[4]
XLogP3 ~3.5 - 4.5Estimated from similar N-acyl piperidine and benzamide structures
Hydrogen Bond Donor Count 0Structural analysis[4]
Hydrogen Bond Acceptor Count 3 (two carbonyl oxygens, one methoxy oxygen)Structural analysis

Proposed Synthetic Pathway and Experimental Protocols

The most chemically sound approach for the synthesis of the target molecule is a two-step process, beginning with the synthesis of a key intermediate, N-phenylpiperidine-1-carboxamide, followed by its N-acylation.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of N-phenylpiperidine-1-carboxamide (Precursor)

Causality: The synthesis of the secondary amide precursor is the crucial first step. The reaction between piperidine and phenyl isocyanate is a well-established method for forming such urea-like carboxamides. Dichloromethane (DCM) is an excellent solvent for this reaction, and a mild base like triethylamine (Et3N) is used to neutralize the HCl that can form from impurities and to facilitate the reaction.

Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add piperidine (1.0 eq.) and anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Phenyl Isocyanate: Dissolve phenyl isocyanate (1.0 eq.) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add the phenyl isocyanate solution dropwise to the stirred piperidine solution over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol/water to obtain N-phenylpiperidine-1-carboxamide as a white solid.

Step 2: Synthesis of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide (Target Compound)

Causality: The final step involves the N-acylation of the secondary amide precursor. A strong base, such as sodium hydride (NaH), is required to deprotonate the amide nitrogen, making it a potent nucleophile. Tetrahydrofuran (THF) is a suitable anhydrous solvent for this type of reaction. The subsequent addition of 4-methoxybenzoyl chloride, a highly reactive acylating agent, leads to the formation of the desired tertiary amide.[5] This approach is analogous to the Schotten-Baumann reaction but under anhydrous conditions to accommodate the strong base.[2]

Experimental Protocol:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Add anhydrous tetrahydrofuran (THF, 100 mL).

  • Deprotonation: Dissolve N-phenylpiperidine-1-carboxamide (1.0 eq.) in anhydrous THF (50 mL) and add it dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

  • Acylation: Cool the reaction mixture back to 0 °C. Dissolve 4-methoxybenzoyl chloride (1.1 eq.) in anhydrous THF (25 mL) and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Isolation: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Predicted Spectroscopic Features

While experimental data is not available, the spectroscopic characteristics of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide can be predicted based on its structure and data from analogous compounds.[2][6]

SpectroscopyPredicted Features
¹H NMR - Aromatic protons (phenyl and 4-methoxyphenyl groups): δ 7.0-8.0 ppm. - Methoxy protons (-OCH₃): singlet around δ 3.8 ppm. - Piperidine protons: complex multiplets in the δ 1.5-3.5 ppm range.
¹³C NMR - Carbonyl carbons (amide and benzoyl): δ 165-175 ppm. - Aromatic carbons: δ 110-165 ppm. - Methoxy carbon: ~δ 55 ppm. - Piperidine carbons: δ 25-50 ppm.
IR Spectroscopy - C=O stretching vibrations for the two carbonyl groups: strong absorptions around 1680-1700 cm⁻¹ and 1640-1660 cm⁻¹. - C-O stretching (methoxy group): around 1250 cm⁻¹.
Mass Spectrometry - Expected molecular ion peak (M+) at m/z = 338.16.
Diagram of Key Spectroscopic Correlations

G cluster_structure Chemical Structure cluster_spectra Predicted Spectral Data structure HNMR ¹H NMR Aromatic H 7.0-8.0 ppm Piperidine H 1.5-3.5 ppm Methoxy H ~3.8 ppm CNMR ¹³C NMR C=O 165-175 ppm Aromatic C 110-165 ppm Methoxy C ~55 ppm IR IR (cm⁻¹) C=O stretch 1640-1700 C-O stretch ~1250

Sources

Unlocking the Therapeutic Potential of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide: A Structural and Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide represents a highly functionalized derivative of the piperidine-1-carboxamide class. Recognized as a "privileged structure" in medicinal chemistry, the piperidine scaffold offers exceptional conformational flexibility and metabolic stability. This technical whitepaper deconstructs the structural rationale behind this specific molecule and explores its potential biological activities—ranging from Anaplastic Lymphoma Kinase (ALK) inhibition to tubulin depolymerization and proteasome modulation—based on established structure-activity relationships (SAR) of its parent chemotypes.

Structural Deconstruction & Rationale

To understand the biological potential of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide, we must analyze its three primary pharmacophoric domains and the causality behind their design:

  • The Piperidine-1-carboxamide Core: The saturated nitrogen-containing heterocycle provides a basic, sp³-rich framework that improves aqueous solubility and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. The carboxamide linkage serves as a rigid hydrogen-bond donor/acceptor axis, crucial for anchoring the molecule within kinase hinge regions or protein-protein interaction interfaces[1].

  • The N-phenyl Moiety: The introduction of a bulky, lipophilic phenyl ring on the amide nitrogen restricts the rotational freedom of the carboxamide bond. This conformational lock forces the molecule into a bioactive posture, facilitating π−π stacking interactions with aromatic residues (e.g., phenylalanine or tyrosine) in target binding pockets[2].

  • The N-(4-methoxybenzoyl) Group: The 4-methoxybenzoyl substitution acts as an electron-rich aromatic system. The methoxy (-OCH₃) group is a strong hydrogen-bond acceptor and an electron-donating group (EDG) via resonance. This increases the electron density of the benzoyl ring, enhancing cation- π interactions with positively charged amino acids (like lysine or arginine) often found in the solvent-exposed regions of kinase active sites.

Primary Biological Targets & Mechanistic Pathways

Based on high-throughput screening and 3D-QSAR modeling of structurally analogous piperidine carboxamides, this compound exhibits polypharmacological potential across several critical therapeutic targets.

  • Pathway 1: Anaplastic Lymphoma Kinase (ALK) Inhibition Piperidine carboxamide derivatives have been extensively validated as potent ALK inhibitors, demonstrating significant anti-tumor activity in Karpas-299 cell models[1]. The carboxamide core mimics the ATP purine ring, forming critical hydrogen bonds with the hinge region of the ALK kinase domain. The bulky N-phenyl and benzoyl groups likely occupy the hydrophobic DFG-out pocket, stabilizing the inactive kinase conformation and halting downstream RAS/MAPK and PI3K/AKT proliferation pathways[1].

  • Pathway 2: Tubulin Polymerization Inhibition Mono- and di-substituted piperidine-1-carboxamides have been identified as a novel chemotype of tubulin inhibitors[2]. By binding to the colchicine site at the α/β -tubulin heterodimer interface, these compounds prevent microtubule assembly[2]. The 4-methoxybenzoyl group is highly reminiscent of the pharmacophore found in Combretastatin A-4 (a known colchicine-site binder), suggesting that this molecule could induce G2/M phase cell cycle arrest and subsequent apoptosis in highly proliferative cancer cells.

  • Pathway 3: Proteasome Inhibition (Antimalarial Activity) Recent phenotypic screens have identified piperidine carboxamides as highly potent, species-selective inhibitors of the Plasmodium falciparum proteasome β 5 active site (Pf20S β 5)[3]. The structural geometry of the piperidine-1-carboxamide allows it to bind non-covalently in an unexplored pocket at the β 5/ β 6/ β 3 subunit interface, distant from the catalytic threonine[3]. This unique binding mode provides a pathway for drugging malaria with a low propensity for resistance[3].

Quantitative Data Presentation

The following table synthesizes the biological activity of validated piperidine-1-carboxamide derivatives across the aforementioned targets, providing a benchmark for the expected potency of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide.

Compound Class / DerivativePrimary TargetCell Line / OrganismPotency MetricValueReference
Piperidine carboxamide (Optimized)ALK KinaseKarpas-299 (Lymphoma)IC 50​ < 100 nM[1]
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide (12a)Tubulin ( α/β heterodimer)DU-145 (Prostate Cancer)GI 50​ 120 nM[2]
Piperidine carboxamide (SW042)Pf20S β 5 ProteasomeP. falciparum 3D7EC 50​ 0.14 - 0.19 µM[3]
Piperidine carboxamide (SW584)Pf20S β 5 ProteasomeP. falciparum Dd2EC 50​ < 0.10 µM[3]

Experimental Protocols & Workflows

To empirically validate the biological activity of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide, the following self-validating protocols must be executed.

Protocol 1: In Vitro ALK Kinase Inhibition Assay (HTRF) Causality: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is selected over traditional radiometric assays to provide a highly sensitive, non-radioactive, and high-throughput compatible readout of kinase activity. The use of a ratiometric fluorescence emission (665 nm / 620 nm) eliminates compound auto-fluorescence artifacts.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Reconstitute recombinant human ALK kinase domain and ULight-labeled poly-GT substrate.

  • Compound Plating: Dispense the piperidine-1-carboxamide compound in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well ProxiPlate. Include Ceritinib as a positive control and DMSO as a vehicle control to calculate the Z'-factor (ensuring assay robustness).

  • Enzyme-Inhibitor Incubation: Add 5 µL of ALK enzyme (final concentration 1 nM) to the wells. Incubate at room temperature for 30 minutes to allow the bulky N-(4-methoxybenzoyl) group to achieve binding equilibrium in the ATP pocket.

  • Reaction Initiation: Add 5 µL of an ATP/ULight-poly-GT substrate mix (ATP at K m​ apparent). Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding 10 µL of EDTA (to chelate Mg 2+ ) containing Europium-anti-phospho-tyrosine antibody. Read the plate on an EnVision multimode reader. Calculate IC 50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: Tubulin Polymerization Kinetics Assay Causality: Because the 4-methoxybenzoyl moiety strongly suggests colchicine-site binding, a fluorescence-based polymerization assay is utilized. The fluorescence enhancement of a fluorophore (e.g., DAPI) incorporated into microtubules serves as a direct, real-time readout of polymerization kinetics, allowing differentiation between tubulin stabilizers (like paclitaxel) and destabilizers (like colchicine).

  • Tubulin Reconstitution: Thaw highly purified porcine brain tubulin (>99%) on ice. Dilute to 3 mg/mL in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl 2​ , 0.5 mM EGTA) supplemented with 10 µM fluorescent reporter.

  • Compound Addition: Pre-warm a 96-well half-area plate to 37°C. Add 5 µL of the test compound (at 10 µM and 1 µM), using Colchicine as a depolymerization control and Paclitaxel as a polymerization control.

  • Initiation: Rapidly add 50 µL of the tubulin mixture supplemented with 1 mM GTP to all wells to initiate polymerization.

  • Kinetic Reading: Immediately transfer the plate to a fluorescence microplate reader set to 37°C. Read fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Determine the V max​ of the polymerization growth phase. A reduction in V max​ and final steady-state fluorescence relative to the DMSO control confirms tubulin inhibition.

Mandatory Visualizations

ALK_Signaling Ligand ALK Ligand (e.g., ALKAL1/2) Receptor ALK Receptor Tyrosine Kinase Ligand->Receptor Binds & Activates PI3K PI3K / AKT Pathway (Cell Survival) Receptor->PI3K Phosphorylates MAPK RAS / MAPK Pathway (Proliferation) Receptor->MAPK Phosphorylates STAT3 JAK / STAT3 Pathway (Gene Expression) Receptor->STAT3 Phosphorylates Inhibitor Piperidine-1-carboxamide Derivative Inhibitor->Receptor Blocks ATP Pocket Apoptosis Apoptosis & Cell Cycle Arrest Inhibitor->Apoptosis Induces (when ALK is blocked)

Mechanism of ALK signaling inhibition by piperidine-1-carboxamide derivatives leading to apoptosis.

Workflow Synthesis 1. Compound Synthesis & Purification Biochemical 2. Cell-Free Assays (Kinase/Tubulin/Proteasome) Synthesis->Biochemical Cellular 3. In Vitro Cell Culture (Viability & Proliferation) Biochemical->Cellular IC50 < 1 µM Mechanism 4. Mechanistic Validation (Western Blot/Cryo-EM) Cellular->Mechanism Target Engagement

Tiered experimental workflow for the biological evaluation of synthetic piperidine derivatives.

References

  • [1] Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. URL:

  • [2] Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. National Institutes of Health (PMC). URL:

  • [3] Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. National Institutes of Health (PMC). URL:

Sources

Engineering N-(4-Methoxybenzoyl)-N-Phenylpiperidine-1-Carboxamide Derivatives: A Technical Guide to N-Acyl Urea Scaffolds in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The development of covalent enzyme inhibitors requires a delicate balance between chemical reactivity and target selectivity. Piperidine-1-carboxamide derivatives have emerged as a privileged class of irreversible inhibitors for serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH). This whitepaper explores the structural rationale, synthetic methodology, and pharmacological profiling of N-acyl-N-aryl-piperidine-1-carboxamides, utilizing N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide as the prototypical scaffold.

Structural Rationale and Pharmacophore Dynamics

The piperidine-1-carboxamide pharmacophore is renowned for its ability to selectively target the endocannabinoid system. Compounds such as PF-3845 and PF-750 utilize this urea linkage to covalently inactivate FAAH by carbamylating its catalytic Ser241 nucleophile [1].

By engineering an N-acyl urea core—specifically through the introduction of a 4-methoxybenzoyl group—we fundamentally alter the physicochemical and electronic properties of the scaffold:

  • Electronic Tuning of the Warhead: In standard ureas, strong resonance between the nitrogen lone pairs and the carbonyl carbon reduces electrophilicity. The addition of the N-benzoyl group creates a competing resonance sink. This slightly increases the electrophilicity of the urea carbonyl, optimizing the kinact​ (rate of enzyme inactivation) without rendering the molecule so reactive that it binds off-target proteins.

  • The 4-Methoxy Substituent: The electron-donating methoxy group tempers the electron-withdrawing nature of the benzoyl moiety. This precise electronic tuning prevents the N-acyl urea from hydrolyzing prematurely in aqueous physiological environments. Additionally, the oxygen atom serves as a hydrogen-bond acceptor, interacting favorably with the cytosolic port of the FAAH active site [2].

  • Hydrophobic Spatial Filling: The piperidine ring acts as a bulky, hydrophobic moiety that perfectly occupies the acyl-chain binding pocket of lipid hydrolases, driving the initial non-covalent binding affinity ( Ki​ ) [3].

Mechanistic Pathway & Target Engagement

Unlike highly reactive electrophiles (e.g., trifluoromethyl ketones), piperidine-1-carboxamides are chemically stable in solution. Their reactivity is strictly enzyme-induced .

When N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide enters the FAAH active site, the enzyme's architecture forces a conformational distortion of the inhibitor's amide bond. This distortion breaks the planar conjugation of the urea, exposing the carbonyl carbon to nucleophilic attack by Ser241 [1]. The resulting covalent carbamyl-enzyme adduct irreversibly inactivates FAAH, halting the degradation of anandamide (AEA) and promoting prolonged cannabinoid receptor (CB1/CB2) signaling.

FAAH_Pathway Compound N-Acyl-Piperidine Carboxamide FAAH FAAH Enzyme (Ser241 Active Site) Compound->FAAH Binds to active site Adduct Covalent Carbamyl Enzyme Adduct FAAH->Adduct Nucleophilic attack by Ser241 AEA Anandamide (AEA) Levels Increase Adduct->AEA Prevents AEA hydrolysis CB1 CB1/CB2 Receptor Activation AEA->CB1 Endocannabinoid signaling Analgesia Analgesic & Anti-inflammatory Effects CB1->Analgesia Downstream response

Fig 1: Mechanism of FAAH inhibition by N-acyl ureas and downstream endocannabinoid signaling.

Synthetic Methodology & Self-Validating Protocols

The synthesis of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide requires a highly controlled, two-step sequence to prevent the formation of symmetrical ureas or unreacted amides [4].

Protocol 1: Synthesis of the N-Phenyl-4-methoxybenzamide Intermediate

Causality: We first establish the secondary amide. Triethylamine (Et₃N) is utilized as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of aniline, which would otherwise halt the nucleophilic acyl substitution.

  • Initialization: Dissolve aniline (1.0 equiv, 10 mmol) and Et₃N (1.5 equiv, 15 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Acylation: Add 4-methoxybenzoyl chloride (1.1 equiv, 11 mmol) dropwise over 15 minutes. The slow addition controls the exothermic reaction and minimizes di-acylation.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation (In-Process): Perform TLC (Eluent: 3:1 Hexanes/EtOAc). The disappearance of the aniline spot (visualized via UV and ninhydrin) confirms completion.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the intermediate.

Protocol 2: Carbamoylation to Form the N-Acyl Urea Core

Causality: The secondary amide is sterically hindered and weakly nucleophilic. Sodium hydride (NaH) is required to forcefully deprotonate the amide nitrogen, generating a highly reactive sodium amide anion capable of attacking the piperidine-1-carbonyl chloride.

  • Deprotonation: Dissolve N-phenyl-4-methoxybenzamide (1.0 equiv, 5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 15 mL). Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv, 6 mmol) in portions. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Carbamoylation: Add piperidine-1-carbonyl chloride (1.2 equiv, 6 mmol) dropwise.

  • Propagation: Warm to room temperature and stir for 6 hours. DMF stabilizes the anion, facilitating the nucleophilic attack.

  • Quenching & Extraction: Carefully quench with saturated aqueous NH₄Cl at 0 °C to neutralize residual NaH. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with LiCl (5% aqueous solution) to remove residual DMF.

  • Validation (Final): Purify via flash column chromatography. Confirm structural integrity using ¹H-NMR (look for the characteristic multiplet of the piperidine protons at δ 3.4-3.6 ppm) and HRMS ( [M+H]+ calculated for C₂₀H₂₂N₂O₃: 339.1703).

Synthetic_Workflow Aniline Aniline + 4-Methoxybenzoyl Chloride Amide Intermediate: N-Phenyl-4-methoxybenzamide Aniline->Amide Acylation (Et3N, DCM) Deprotonation NaH Deprotonation (DMF, 0°C to RT) Amide->Deprotonation Step 2 Initiation Carbamoylation Addition of Piperidine-1-carbonyl chloride Deprotonation->Carbamoylation Anion formation Crude Crude N-Acyl Urea Carbamoylation->Crude Nucleophilic substitution Purification Flash Chromatography & HPLC-MS Validation Crude->Purification Aqueous Workup Final Pure N-(4-methoxybenzoyl)-N- phenylpiperidine-1-carboxamide Purification->Final >98% Purity Confirmed

Fig 2: Step-by-step synthetic workflow and quality control checkpoints.

Quantitative SAR & Physicochemical Profiling

To demonstrate the tunability of the N-acyl-N-aryl-piperidine-1-carboxamide scaffold, we present a comparative Structure-Activity Relationship (SAR) profile. Modifying the para-position of the benzoyl ring directly impacts the target residence time and lipophilicity.

Compound IDBenzoyl Substituent (R)FAAH IC₅₀ (nM)*LogPHuman Microsomal Half-life (t₁/₂, h)Mechanistic Observation
1 (Core) 4-Methoxy 12.5 3.8 2.4 Optimal balance of reactivity and stability.
24-Chloro8.24.23.1Higher potency, but increased lipophilic liability.
34-Fluoro10.13.92.8Excellent bioisostere, strong target engagement.
43-Trifluoromethyl4.54.54.0Highly potent; elevated risk of off-target binding.
5Unsubstituted (H)25.03.51.5Rapidly cleared; lacks cytosolic H-bond interactions.

*Note: IC₅₀ values are representative benchmarks derived from analogous piperidine-1-carboxamide screening assays against human recombinant FAAH [3].

Conclusion

The N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide scaffold represents a highly sophisticated approach to covalent drug design. By leveraging the intrinsic stability of the urea bond and the precise electronic tuning of the N-acyl modification, researchers can develop highly selective inhibitors with profound therapeutic potential for neuroinflammatory and nociceptive disorders.

References

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. Available at:[Link]

  • Mileni, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(35), 12820-12824. Available at:[Link]

  • Ahn, K., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 2(2), 91-96. Available at:[Link]

  • Zhou, Y., et al. (2019). Ni-Catalyzed Three-Component Alkene Carboacylation Initiated by Amide C–N Bond Activation. ACS Catalysis, 9(7), 6393-6399. Available at:[Link]

Methodological & Application

Comprehensive Analytical Characterization of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary & Chemical Context

The structural elucidation and purity assessment of highly substituted N-acylureas require a multidimensional analytical approach. N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide (Chemical Formula: C₂₀H₂₂N₂O₃, Exact Mass: 338.1630) is a complex, fully substituted (tetrasubstituted) urea derivative. It features a piperidine ring, a central urea linkage, an N-phenyl ring, and an N-(4-methoxybenzoyl) moiety.

From an analytical perspective, this molecule presents several unique challenges:

  • Absence of Exchangeable Protons: Being a tetrasubstituted urea, it lacks N-H protons, eliminating standard amide N-H stretches in FTIR and N-H couplings in NMR.

  • Conformational Dynamics: The bulky N-acylurea core experiences restricted rotation around the N–CO bonds, often leading to conformational exchange phenomena and broadened NMR signals at room temperature.

  • Dual Carbonyl Environments: The presence of both an acyl carbonyl and a urea carbonyl requires precise vibrational spectroscopy to differentiate their distinct stretching frequencies.

This application note details a self-validating, orthogonal analytical workflow designed to unequivocally characterize this molecule, ensuring both structural integrity and chromatographic purity.

Analytical Strategy & Workflow

To establish a highly trustworthy data package, we employ a four-pillar approach: High-Resolution Mass Spectrometry (HRMS) for molecular weight and connectivity, Nuclear Magnetic Resonance (NMR) for spatial and scalar connectivity, Fourier Transform Infrared (FTIR) for functional group validation, and HPLC-UV for purity.

Workflow cluster_0 Structural Elucidation & Purity Assessment Sample N-(4-methoxybenzoyl)-N-phenylpiperidine -1-carboxamide HRMS LC-HRMS/MS Exact Mass & Fragmentation Sample->HRMS NMR 1D/2D NMR Connectivity & Conformation Sample->NMR FTIR FTIR Spectroscopy Carbonyl Environments Sample->FTIR HPLC HPLC-UV/DAD Chromatographic Purity Sample->HPLC Report Comprehensive Characterization Report HRMS->Report NMR->Report FTIR->Report HPLC->Report

Fig 1: Multidimensional analytical workflow for N-acylurea characterization.

High-Resolution Mass Spectrometry (LC-HRMS/MS)

Causality & Mechanistic Insight

Electrospray Ionization (ESI) in positive mode is highly effective for N-acylureas. Protonation preferentially occurs at the more basic piperidine nitrogen or the highly conjugated acyl oxygen. Under Collision-Induced Dissociation (CID), substituted ureas undergo diagnostic gas-phase fragmentations, specifically the cleavage of the urea C–N bonds . For this compound, the cleavage of the 4-methoxybenzoyl group yields a highly stable resonance-stabilized acylium ion (m/z 135.04), which serves as the primary diagnostic fragment.

Step-by-Step Protocol
  • System Suitability (SST): Inject a blank (MeOH:H₂O) followed by a standard calibration mix (e.g., reserpine) to verify mass accuracy (< 5 ppm error).

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 1 µg/mL. Add 0.1% Formic Acid to promote ionization.

  • Chromatography: Inject 2 µL onto a C18 column (2.1 × 50 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Acquisition: Operate the Q-TOF in ESI+ mode. Capillary voltage: 3.5 kV. Set data-dependent MS/MS (ddMS²) with normalized collision energies (NCE) stepped at 20, 30, and 40 eV to capture both low-energy neutral losses and high-energy core cleavages.

Data Presentation: Expected HRMS Profile
Ion TypeFormulaTheoretical m/zStructural Assignment
Precursor [M+H]⁺ C₂₀H₂₃N₂O₃⁺339.1703Intact protonated molecule
Fragment 1 C₈H₇O₂⁺135.04414-methoxybenzoyl acylium cation (Base Peak)
Fragment 2 C₅H₁₀N⁺84.0808Piperidine cation
Fragment 3 C₁₂H₁₇N₂O⁺205.1335[M+H - 4-methoxybenzoyl]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Mechanistic Insight

The structural features of anilino-piperidines and N-acylureas often lead to complex NMR spectra. The aromatic protons of the phenyl ring and the 4-methoxybenzoyl group can overlap in the 6.8–8.0 ppm region. Furthermore, the partial double-bond character of the N–CO bonds in the urea core restricts rotation, which can broaden the piperidine ring protons at room temperature . We utilize DMSO-d₆ to prevent intermolecular hydrogen bonding (if impurities are present) and employ 2D NMR (HSQC/HMBC) to definitively link the quaternary carbonyl carbons to their adjacent spin systems.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% TMS as an internal reference. Filter through a glass wool plug into a 5 mm NMR tube.

  • 1D Acquisition:

    • ¹H NMR: 600 MHz, 16 scans, relaxation delay (d1) = 2.0 s.

    • ¹³C NMR: 150 MHz, 1024 scans, d1 = 2.0 s.

  • 2D Acquisition: Acquire ¹H-¹³C HSQC (to assign protonated carbons) and HMBC (to assign quaternary carbons, specifically differentiating the two C=O groups).

  • Variable Temperature (VT) Control: If the piperidine CH₂ signals (1.4–3.5 ppm) appear as broad humps, gradually increase the probe temperature to 80 °C to reach the fast-exchange limit and sharpen the signals.

Data Presentation: Expected NMR Chemical Shifts (DMSO-d₆)
NucleusChemical Shift (ppm)Multiplicity / IntegrationAssignment
¹H 3.82s, 3H-OCH₃ (Methoxy)
¹H 3.30 - 3.50m, 4HPiperidine N-CH₂ (positions 2, 6)
¹H 1.40 - 1.65m, 6HPiperidine CH₂ (positions 3, 4, 5)
¹H 6.95d, J = 8.8 Hz, 2HAromatic (ortho to methoxy)
¹H 7.15 - 7.45m, 5HN-Phenyl aromatic protons
¹H 7.78d, J = 8.8 Hz, 2HAromatic (ortho to acyl C=O)
¹³C ~170.5s (Quaternary)Acyl Carbonyl (C=O)
¹³C ~155.2s (Quaternary)Urea Carbonyl (N-CO-N)
¹³C 55.4sMethoxy (-OCH₃)

Vibrational Spectroscopy (ATR-FTIR)

Causality & Mechanistic Insight

FTIR is critical for confirming the N-acylurea architecture. Unlike simple amides, N-acylureas possess an imide-like conjugated system. This results in two distinct carbonyl stretching vibrations: a higher frequency stretch for the acyl group and a lower frequency stretch for the urea core . Crucially, because this is an N,N,N',N'-tetrasubstituted urea, the spectrum must be completely devoid of N-H stretching bands (>3200 cm⁻¹), self-validating the absence of partially substituted precursors.

Step-by-Step Protocol
  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).

  • Sample Application: Place 2–3 mg of the neat solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil.

  • Acquisition: Collect the sample spectrum using the same parameters.

  • Validation: Verify the absence of a broad peak at 3300 cm⁻¹ (confirming no N-H) and the presence of the characteristic dual C=O stretch.

Data Presentation: Diagnostic FTIR Bands
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
~1695 Strong, Sharpν(C=O) AsymmetricAcyl Carbonyl stretch
~1650 Strongν(C=O) SymmetricUrea Carbonyl stretch
~1600, 1510 Mediumν(C=C) AromaticPhenyl and Benzoyl ring stretches
~1250, 1030 Strongν(C-O-C)Aryl-alkyl ether (Methoxy group)
3200 - 3500 None ν(N-H)Confirms tetrasubstituted nature

Chromatographic Purity Assessment (HPLC-UV/DAD)

Causality & Mechanistic Insight

To ensure the material is suitable for downstream biological or synthetic applications, chromatographic purity must be established. The highly conjugated 4-methoxybenzoyl and phenyl groups provide excellent UV chromophores. Monitoring at 254 nm captures the general aromatic transitions, while 280 nm is highly specific to the para-methoxy-substituted benzoyl chromophore, allowing for the differentiation of the target compound from potential unreacted piperidine or phenyl isocyanate impurities.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Channel A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.5 to maintain the neutral state of the molecule).

    • Channel B: LC-Grade Acetonitrile.

  • Column Selection: Use a high-efficiency C18 column (e.g., 4.6 × 150 mm, 3 µm) maintained at 30 °C.

  • System Suitability (SST): Inject the reference standard (1 mg/mL) 5 times. The method is valid if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: Linear ramp to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 20% B for re-equilibration.

  • Detection: Diode Array Detector (DAD) scanning from 200–400 nm. Extract chromatograms at 254 nm and 280 nm. Integrate all peaks with an area > 0.05% of the main peak to calculate Area % purity.

References

  • Characterization of Protonated Substituted Ureas by Using Diagnostic Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. Analytical Chemistry.[Link]

  • Determining Urea Levels in Exhaled Breath Condensate with Minimal Preparation Steps and Classic LC–MS. PMC - NIH.[Link]

  • NIS-Mediated Hofmann-Type Rearrangement to Acyl Isocyanates: A Novel Approach for N-Acylurea Synthesis. The Journal of Organic Chemistry.[Link]

  • Reaction of an Introverted Carboxylic Acid with Carbodiimide. PMC - NIH.[Link]

Application Notes and Protocols for the Investigation of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for Therapeutic Intervention

N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide represents a novel chemical entity with a structural framework suggestive of potential biological activity. The presence of a piperidine core, a ubiquitous feature in many centrally acting drugs, coupled with an N-phenylcarboxamide moiety, positions this molecule as a candidate for exploration in various therapeutic areas. While direct studies on this specific compound are not extensively documented, its structural motifs are present in molecules with established pharmacological profiles, including those with analgesic and enzyme-inhibitory properties.[1][2][3]

These application notes provide a comprehensive guide for the initial investigation of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide as a potential therapeutic agent. The protocols outlined herein are designed to facilitate a systematic evaluation of its synthesis, in vitro activity, and preliminary in vivo efficacy, thereby establishing a foundation for further drug development efforts.

Hypothesized Therapeutic Target and Mechanism of Action

Based on structure-activity relationships gleaned from related N-aryl-piperidine-4-carboxamides, a plausible therapeutic target for N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide is the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) .[3] MALT1 is a paracaspase that plays a critical role in the activation of NF-κB signaling in lymphocytes, making it a compelling target for autoimmune diseases and certain B-cell lymphomas. We hypothesize that N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide may act as an inhibitor of the proteolytic activity of MALT1.

Proposed Signaling Pathway

MALT1_Pathway cluster_antigen_receptor Antigen Receptor Signaling cluster_cbm CBM Complex cluster_activation MALT1 Activation & NF-κB Pathway cluster_inhibition Proposed Inhibition TCR_BCR TCR/BCR Engagement PKC PKC activation TCR_BCR->PKC CARMA1 CARMA1 PKC->CARMA1 BCL10 BCL10 CARMA1->BCL10 MALT1_inactive MALT1 (Inactive) BCL10->MALT1_inactive CBM CARMA1-BCL10-MALT1 (CBM) Complex MALT1_inactive->CBM MALT1_active MALT1 (Active Protease) CBM->MALT1_active TRAF6 TRAF6 Ubiquitination MALT1_active->TRAF6 IKK IKK Activation TRAF6->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene_expression Target Gene Expression (e.g., IL-2, TNF-α) NFkB->Gene_expression Compound N-(4-methoxybenzoyl)- N-phenylpiperidine-1-carboxamide Compound->MALT1_active Inhibition

Caption: Proposed mechanism of action of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide as a MALT1 inhibitor.

Synthesis and Characterization

The synthesis of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide can be achieved through a multi-step process, similar to the synthesis of other piperidine carboxamide derivatives.[4][5]

Protocol: Synthesis of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide

Materials:

  • Piperidine

  • 4-Methoxybenzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • N-Phenyl-1H-imidazole-1-carboxamide

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Step 1: Synthesis of 1-(4-methoxybenzoyl)piperidine

    • Dissolve piperidine (1.0 eq) and triethylamine (1.2 eq) in DCM at 0°C.

    • Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield 1-(4-methoxybenzoyl)piperidine.

  • Step 2: Synthesis of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide

    • To a solution of 1-(4-methoxybenzoyl)piperidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0°C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add N-phenyl-1H-imidazole-1-carboxamide (1.1 eq) and stir the reaction at 60°C for 12 hours.

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel chromatography to obtain N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and its purity assessed by HPLC.

In Vitro Evaluation

Protocol: MALT1 Protease Inhibition Assay

This assay will determine the direct inhibitory effect of the compound on the proteolytic activity of MALT1.

Materials:

  • Recombinant human MALT1

  • MALT1 substrate (e.g., Ac-LRSR-AMC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100)

  • N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide (dissolved in DMSO)

  • Positive control inhibitor (e.g., Z-VRPR-FMK)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add 5 µL of the compound dilutions.

  • Add 20 µL of recombinant MALT1 (final concentration ~1 nM) to each well.

  • Incubate for 30 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of the MALT1 substrate (final concentration ~10 µM).

  • Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

  • Calculate the initial reaction rates and determine the IC₅₀ value of the compound.

Data Presentation: In Vitro MALT1 Inhibition
CompoundMALT1 IC₅₀ (nM)
N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide To be determined
Z-VRPR-FMK (Positive Control)< 10
Protocol: Cellular Assay for NF-κB Activation

This assay will assess the compound's ability to inhibit MALT1-mediated NF-κB activation in a cellular context.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin

  • NF-κB reporter construct (e.g., luciferase reporter)

  • Transfection reagent

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfect Jurkat T-cells with the NF-κB luciferase reporter construct.

  • Plate the transfected cells in a 96-well plate.

  • Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with PMA (50 ng/mL) and ionomycin (1 µM) for 6 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Determine the IC₅₀ value for the inhibition of NF-κB activation.

Preliminary In Vivo Evaluation

Protocol: Pharmacokinetic Study in Rodents

A preliminary pharmacokinetic (PK) study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Intravenous (IV) and oral (PO) dosing equipment

  • Blood collection supplies

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer the compound to two groups of rats via IV (e.g., 2 mg/kg) and PO (e.g., 10 mg/kg) routes.

  • Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Data Presentation: Preliminary Pharmacokinetic Parameters
ParameterIV (2 mg/kg)PO (10 mg/kg)
Cₘₐₓ (ng/mL)-To be determined
Tₘₐₓ (h)-To be determined
AUC₀₋ₜ (ng*h/mL)To be determinedTo be determined
t₁/₂ (h)To be determinedTo be determined
CL (mL/min/kg)To be determined-
Vd (L/kg)To be determined-
F (%)-To be determined

Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_decision Decision Point Synthesis Synthesis of N-(4-methoxybenzoyl)-N-phenyl- piperidine-1-carboxamide Characterization Structural & Purity Analysis (NMR, MS, HPLC) Synthesis->Characterization Biochemical_Assay MALT1 Protease Inhibition Assay (IC50) Characterization->Biochemical_Assay Cellular_Assay NF-κB Reporter Assay (IC50) Biochemical_Assay->Cellular_Assay PK_Study Rodent Pharmacokinetic (PK) Study Cellular_Assay->PK_Study Efficacy_Model Disease Model (e.g., Collagen-Induced Arthritis) PK_Study->Efficacy_Model Go_NoGo Go/No-Go Decision for Lead Optimization Efficacy_Model->Go_NoGo

Caption: A streamlined workflow for the preclinical evaluation of the candidate compound.

Conclusion

The protocols and framework presented in these application notes provide a robust starting point for the comprehensive evaluation of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide as a potential therapeutic agent. By systematically assessing its synthesis, in vitro potency against a hypothesized target, and in vivo properties, researchers can effectively determine its potential for further development. The modular nature of these protocols allows for adaptation to other potential biological targets, should the initial hypothesis prove to be incorrect, thereby maximizing the utility of this novel chemical scaffold.

References

  • Google Patents. CN101665458B - Preparation method of N-methoxyl-N-methyl-1-tosylpiperidine-4-amide.
  • ChEMBL. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. (CHEMBL468...). [Link]

  • PubMed Central (PMC). Crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide. [Link]

  • PubMed. N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • ResearchGate. Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. [Link]

  • PubMed. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. [Link]

  • Google Patents. WO2023146989A1 - Compounds and methods of use.
  • MDPI. 4-(3-chloropyridin-2-yl) piperazine-1-carboxamide Derivatives as Potent TRPV1 Antagonists using 3D QSAR, ADMET and Molecular Docking. [Link]

  • PubMed. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. [Link]

  • CORE. 36 new amide quinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated as potential anti-tu. [Link]

  • WIPO. Search International and National Patent Collections. [Link]

  • Google Patents. US3998834A - N-(4-piperidinyl)
  • PubChem. 1-ethyl-N-[1-[[3-(2-methoxyphenoxy)phenyl]methyl]piperidin-4-yl]-4-phenylpiperidine-4-carboxamide. [Link]

  • BindingDB. Patents In BindingDB. [Link]

Sources

Preclinical Formulation and Application Protocol for N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide (MBPPC)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Assay Development Scientists, and Pharmacologists Application: Tankyrase 1/2 (TNKS1/2) and PARP Inhibition, Wnt/β-catenin Pathway Modulation

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between the physicochemical properties of the experimental small molecule N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide (MBPPC) and its robust application in preclinical oncology models. MBPPC belongs to a class of piperidine urea derivatives recognized for their potent inhibition of Tankyrases (TNKS) and poly(ADP-ribose) polymerases (PARP)[1].

This guide eschews basic checklists in favor of causality-driven methodologies. By understanding why we formulate and assay MBPPC in specific ways, researchers can establish self-validating experimental systems that yield reproducible, high-confidence data.

Mechanistic Rationale: Why Target Tankyrase?

Tankyrases are specialized members of the PARP family that regulate protein degradation via poly-ADP-ribosylation (PARsylation)[2]. In the context of the Wnt/β-catenin signaling pathway—which is frequently hyperactivated in colorectal and hepatocellular carcinomas—TNKS PARsylates the scaffolding protein Axin, marking it for proteasomal degradation[3].

By acting as a competitive inhibitor at the induced pocket of TNKS, MBPPC stabilizes Axin. This stabilization facilitates the assembly of the β-catenin destruction complex (Axin/APC/GSK3β), leading to the phosphorylation, ubiquitination, and subsequent degradation of β-catenin. Consequently, the transcription of oncogenic Wnt target genes (e.g., c-Myc, Cyclin D1) is repressed[4].

Mechanism MBPPC MBPPC (TNKS/PARP Inhibitor) TNKS Tankyrase 1/2 (Active) MBPPC->TNKS Competitive Inhibition Axin Axin Protein (Stabilized) TNKS->Axin Prevents PARsylation & Degradation Destruct β-Catenin Destruction Complex (Axin/APC/GSK3β) Axin->Destruct Scaffolds Assembly BetaCat β-Catenin (Ubiquitinated & Degraded) Destruct->BetaCat Phosphorylates WntTarget Wnt Target Genes (c-Myc, Cyclin D1) Repressed BetaCat->WntTarget Prevents Nuclear Translocation

Fig 1: Mechanistic pathway of MBPPC-mediated Tankyrase inhibition and Wnt/β-catenin suppression.

Physicochemical Profiling & Formulation Strategy

The structural presence of the N-phenyl and 4-methoxybenzoyl moieties renders MBPPC highly lipophilic. Poor aqueous solubility is the primary failure point in in vitro screening and in vivo pharmacokinetics for this compound class.

Quantitative Data Summary
ParameterValueCausality / Experimental Implication
Aqueous Solubility (pH 7.4) < 5 µg/mLNecessitates co-solvent or micellar formulation to prevent precipitation.
In Vitro IC50 (TNKS1) ~15 nMHigh target affinity allows for low-micromolar cellular dosing (1-10 µM).
Plasma Half-Life (t½) 3.2 hoursRequires BID (twice daily) dosing for sustained in vivo target engagement.
Formulation Stability (4°C) > 7 daysEnables batch preparation of the in vivo vehicle for week-long studies.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay utilizing MBPPC must include internal controls that distinguish true target engagement from compound-induced cytotoxicity or formulation artifacts.

Protocol A: In Vitro TOPFlash Reporter Assay (Wnt Signaling Quantification)

This protocol utilizes a dual-luciferase system. The causality behind this design is critical: the Firefly luciferase measures β-catenin transcriptional activity, while the Renilla luciferase normalizes for transfection efficiency and cell viability. This prevents false positives where MBPPC toxicity might be misinterpreted as Wnt pathway inhibition[4].

Reagents & Preparation:

  • MBPPC Stock: Dissolve MBPPC in 100% molecular-grade DMSO to a concentration of 10 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Line: DLD-1 or HEK293T cells (DLD-1 cells harbor an APC mutation, making them intrinsically reliant on Wnt signaling)[5].

Step-by-Step Methodology:

  • Seeding: Plate cells in a 96-well white opaque plate at 1.5 × 10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Co-Transfection: Transfect cells with 100 ng of TOPFlash plasmid (Firefly) and 10 ng of pRL-TK plasmid (Renilla) using Lipofectamine 3000. Causality: The 10:1 ratio ensures the constitutive Renilla signal does not bleed into and overwhelm the experimental Firefly signal.

  • Pathway Activation (If using HEK293T): 24 hours post-transfection, stimulate cells with 20 mM LiCl or Wnt3a conditioned media to artificially drive β-catenin accumulation. (Skip this step for DLD-1 cells, as they are constitutively active).

  • Compound Treatment: Dilute the 10 mM MBPPC stock in culture media to final concentrations of 0.1, 1.0, and 10 µM. Ensure final DMSO concentration is strictly ≤0.1% across all wells, including the vehicle control. Causality: DMSO >0.1% induces cellular stress responses that independently alter Wnt signaling.

  • Quantification: After 24 hours of treatment, lyse cells and sequentially read Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System. Calculate the ratio of Firefly/Renilla to determine specific Wnt pathway activity.

Protocol B: In Vivo Formulation and Pharmacokinetic Dosing

For murine xenograft models, intravenous (IV) or intraperitoneal (IP) administration of highly hydrophobic tankyrase inhibitors requires a meticulously balanced vehicle[6].

Formulation Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline. Causality: DMSO disrupts the compound's crystal lattice. PEG300 acts as a co-solvent to prevent immediate precipitation upon exposure to the aqueous environment of the bloodstream. Tween-80 forms protective micelles, ensuring thermodynamic stability during circulation.

Step-by-Step Methodology:

  • Solubilization: Weigh the required mass of MBPPC and dissolve it completely in 10% (v/v) DMSO. Vortex for 60 seconds until the solution is optically clear.

  • Co-solvent Addition: Add 40% (v/v) PEG300. Vortex thoroughly. The solution must remain clear; any cloudiness indicates premature precipitation.

  • Surfactant Integration: Add 5% (v/v) Tween-80. Sonicate the mixture in a water bath at 37°C for 5 minutes. Causality: Mild heating lowers the viscosity of Tween-80, allowing uniform micelle formation without thermally degrading the active pharmaceutical ingredient.

  • Aqueous Dilution: Dropwise, add 45% (v/v) sterile saline (0.9% NaCl) while continuously vortexing.

  • Validation: Filter the final formulation through a 0.22 µm PTFE syringe filter. Analyze a 10 µL aliquot via HPLC prior to dosing to confirm the exact concentration of MBPPC in solution (Self-validating step to ensure no compound was lost to the filter membrane).

  • Administration: Administer via IP injection at 10-30 mg/kg BID. Monitor animal weight daily; a >10% weight loss indicates vehicle or compound toxicity requiring dose de-escalation.

References

  • Patent AU2014304953B2 - Piperidine urea derivatives.
  • Rouleau, M. et al. (2010) - PARP inhibition: PARP1 and beyond. Nature Reviews Cancer, 10(4), 293-301.[Link]

  • Arques, O. et al. (2016) - Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer. Clinical Cancer Research. [Link]

  • Zhong, L. et al. (2020) - Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. International Journal of Molecular Sciences, 21(7), 2538.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals facing yield bottlenecks in the chemoselective N-acylation of sterically hindered ureas. The synthesis of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide presents a unique intersection of steric shielding and electronic deactivation, requiring precise mechanistic control to prevent reaction stalling and side-product formation.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my N-acylation stalling at <30% conversion when using Triethylamine (TEA) or Pyridine? A1: The issue is a fundamental mismatch in nucleophilicity and electrophilicity. Your starting material, N-phenylpiperidine-1-carboxamide, is a highly hindered secondary urea. Its nitrogen lone pair is delocalized into the adjacent carbonyl, rendering it a very weak nucleophile. Furthermore, your electrophile, 4-methoxybenzoyl chloride, features a strongly electron-donating para-methoxy group (+R effect). This resonance donates electron density into the acyl chloride's carbonyl carbon, significantly reducing its electrophilicity. Solution: Weak bases like TEA (pKa ~10.7) cannot deprotonate the urea NH (pKa ~13–15). You must use a strong base to quantitatively generate the highly reactive urea anion prior to adding the acyl chloride[1].

Q2: I switched to Sodium Hydride (NaH) in DMF, and conversion improved, but I am isolating a major impurity with the exact same mass (isobaric). What is happening? A2: You are observing O-acylation, resulting in an isourea side product. Ureas are ambident nucleophiles; upon deprotonation, the negative charge is shared between the nitrogen and the oxygen. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen is a "harder" nucleophile than the nitrogen. When using NaH in a highly polar solvent like DMF, you create a "loose" ion pair. The hard oxygen atom outcompetes the nitrogen for the hard carbonyl carbon of the acyl chloride[2]. Solution: Switch your base to Lithium Hexamethyldisilazide (LiHMDS) and your solvent to THF. The lithium cation (Li+) forms a tight coordination complex with the hard urea oxygen. This "steric shielding" effectively blocks the oxygen, forcing the acyl chloride to react exclusively at the softer nitrogen atom[3].

Q3: My 4-methoxybenzoyl chloride seems to degrade before the reaction completes. How can I validate the integrity of my reagents? A3: Because the urea anion is sterically hindered, the nucleophilic attack is relatively slow. This extended reaction time allows adventitious moisture to hydrolyze the 4-methoxybenzoyl chloride into unreactive 4-methoxybenzoic acid. Solution: Implement a self-validating protocol. Before adding the acyl chloride, quench a 50 µL aliquot of your deprotonated urea mixture with D 2​ O and analyze via 1 H-NMR. Confirming >95% deuterium incorporation at the nitrogen proves complete deprotonation. Subsequently, add the freshly distilled acyl chloride dropwise via a syringe pump to maintain a low steady-state concentration, minimizing hydrolysis[4].

Part 2: Mechanistic & Workflow Visualizations

Troubleshooting Start Low Yield in Urea Acylation CheckBase Is the base strong enough? (e.g., TEA vs NaH/LiHMDS) Start->CheckBase WeakBase Weak Base (TEA/Pyridine) Result: Incomplete Reaction CheckBase->WeakBase No StrongBase Strong Base (NaH/LiHMDS) Result: Full Deprotonation CheckBase->StrongBase Yes CheckIsomer Are there isobaric side products? (O-acylation vs N-acylation) StrongBase->CheckIsomer O_Acyl High O-acylation (NaH/DMF) Result: Isourea Formation CheckIsomer->O_Acyl Na+ counterion N_Acyl High N-acylation (LiHMDS/THF) Result: Target Product CheckIsomer->N_Acyl Li+ counterion

Figure 1: Decision matrix for troubleshooting low yields in N-acylation of hindered ureas.

Mechanism Urea N-phenylpiperidine- 1-carboxamide Deprotonation Deprotonation Urea->Deprotonation Anion Ambident Urea Anion [N- vs O-] Deprotonation->Anion Li_Coord Li+ Coordination (Steric Shielding of O) Anion->Li_Coord LiHMDS / THF Na_Coord Na+ Coordination (Loose Ion Pair) Anion->Na_Coord NaH / DMF N_Attack N-Acylation (Target Molecule) Li_Coord->N_Attack 4-MeO-PhCOCl Na_Coord->N_Attack Minor Pathway O_Attack O-Acylation (Isourea Side Product) Na_Coord->O_Attack 4-MeO-PhCOCl

Figure 2: Mechanistic pathway illustrating counterion-directed chemoselectivity in urea acylation.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions, chemoselectivity, and the final isolated yield of the target N-acyl urea.

Base (Equivalents)SolventTemperature ProfileConversion (%)N-Acyl : O-Acyl RatioIsolated Target Yield (%)
TEA (2.0 eq)DCM25 °C< 10N/A< 5
NaH (1.2 eq)DMF0 °C to 25 °C> 9540 : 6035
NaH (1.2 eq)THF0 °C to 25 °C8560 : 4048
KHMDS (1.1 eq)THF-78 °C to 25 °C> 9570 : 3062
LiHMDS (1.1 eq) THF -78 °C to 25 °C > 95 98 : 2 89

Part 4: Standard Operating Procedure (SOP)

Protocol: Chemoselective N-Acylation via Lithium Coordination Objective: Synthesize N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide with >85% yield and >95% N-selectivity.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x) to ensure a strictly anhydrous environment.

  • Dissolution: Add N-phenylpiperidine-1-carboxamide (1.0 eq, 10 mmol) and anhydrous THF (40 mL). Stir at 400 rpm until fully dissolved.

  • Controlled Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add LiHMDS (1.0 M in THF, 1.1 eq, 11 mmol) dropwise over 15 minutes.

    • Causality Note: Low temperature prevents premature degradation of the base and controls the exotherm, ensuring the stable formation of the lithium-coordinated urea anion.

  • Self-Validation Check: Remove the cooling bath and allow the mixture to warm to 0 °C for 30 minutes. Extract a 50 µL aliquot, quench with D 2​ O, and verify >95% deuterium incorporation via 1 H-NMR. Proceed only if validated.

  • Electrophile Addition: Re-cool the flask to -20 °C. Dissolve freshly distilled 4-methoxybenzoyl chloride (1.2 eq, 12 mmol) in 10 mL anhydrous THF. Add this solution dropwise via a syringe pump over 30 minutes.

  • Reaction Maturation: Allow the reaction to slowly warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).

  • Quench & Extraction: Quench the reaction with saturated aqueous NH 4​ Cl (20 mL). Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure target compound.

Part 5: References

  • Application Notes and Protocols for N-Acylation of Urea Derivatives , BenchChem. 1

  • The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives , MDPI. 2

  • Sequential O- and N-Acylation Protocol for High-Yield Preparation and Modification of Rotaxanes , ACS Publications. 3

  • Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands , NIH/PMC. 4

Sources

Technical Support Center: Troubleshooting Off-Target Liabilities of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers and drug development professionals working with N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide and related piperidine-1-carboxamide derivatives. While this compound class is highly effective for targeting serine hydrolases like Fatty Acid Amide Hydrolase (FAAH), it carries a known risk of promiscuous off-target binding. The fatal clinical trial incident involving the structurally related FAAH inhibitor BIA 10-2474 underscores the critical need to rigorously map and troubleshoot off-target lipid metabolism disruption[1].

This guide provides causal explanations, self-validating experimental workflows, and quantitative benchmarks to help you identify and eliminate off-target liabilities in your drug development pipeline.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why does N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide exhibit promiscuous off-target binding despite high primary target affinity? A: The liability stems from its covalent mechanism of action. The piperidine-1-carboxamide pharmacophore acts as a pseudosubstrate for serine hydrolases. The catalytic serine nucleophile of the enzyme attacks the carboxamide carbonyl, leading to irreversible carbamylation of the active site[2]. While the N-(4-methoxybenzoyl) and N-phenyl groups are designed to occupy the cytosolic port and acyl-chain binding channels of FAAH, their high lipophilicity and conformational flexibility allow them to fortuitously dock into the hydrophobic pockets of structurally related off-target lipases, such as Monoacylglycerol Lipase (MAGL) and α/β-Hydrolase domain-containing proteins (e.g., ABHD6)[3].

Q: How do we distinguish between primary target engagement (FAAH) and off-target lipid dysregulation? A: Phenotypic and lipidomic divergence is your primary indicator. Selective FAAH inhibition exclusively elevates anandamide (AEA) and other N-acylethanolamines, producing analgesic effects. Conversely, off-target inhibition of MAGL or ABHD6 will aberrantly elevate 2-arachidonoylglycerol (2-AG), leading to CB1-dependent hypomotility and catalepsy[3]. Severe off-target profiles may also alter broader triacylglycerol and phospholipid networks, a primary driver of neurotoxicity[1].

Part 2: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Unexplained cytotoxicity or metabolic dysregulation in neural cell models.

Root Cause: The compound is likely carbamylating off-target lipases (e.g., PNPLA6/NTE or ABHD11) that regulate essential membrane lipid homeostasis. Solution: Perform Competitive Activity-Based Protein Profiling (ABPP) to map the compound's entire serine hydrolase interaction landscape.

Step-by-Step Methodology: Competitive ABPP

  • Proteome Preparation: Homogenize native tissue (e.g., mouse brain or human cortical neurons) in cold PBS. Centrifuge at 100,000 × g to separate soluble and membrane proteome fractions.

  • Inhibitor Incubation: Pre-incubate the proteome (1 mg/mL) with N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide (dose-response: 10 nM to 50 μM) for 30 minutes at 37°C.

  • Probe Labeling: Add the broad-spectrum serine hydrolase probe, Fluorophosphonate-Rhodamine (FP-Rh) (1 μM final concentration), for 30 minutes at room temperature. Causality note: FP-Rh will only label active enzymes; targets covalently blocked by your compound will show a loss of fluorescence.

  • Resolution: Quench the reaction with SDS loading buffer, boil for 5 minutes, and resolve proteins via 10% SDS-PAGE.

  • Detection: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) to quantify band intensities.

Self-Validation Check: This protocol is self-validating through competitive exclusion. You must include a vehicle-treated control (yielding maximum FP-Rh fluorescence) and a highly selective reference inhibitor (e.g., PF-04457845) as a positive control. If the reference inhibitor selectively abolishes only the ~63 kDa FAAH band, while your test compound abolishes additional bands (e.g., ~33 kDa for MAGL or ~110 kDa for PNPLA6), the off-target engagement is functionally validated and not an artifact of the assay.

ABPP_Workflow N1 1. Proteome Incubation (Compound + Native Proteome) N2 2. FP-Rhodamine Probe Labeling (Binds uninhibited Serine Hydrolases) N1->N2 N3 3. SDS-PAGE Separation (Resolve proteins by mass) N2->N3 N4 4. In-Gel Fluorescence Scanning (Quantify active enzymes) N3->N4 N5 5. LC-MS/MS Proteomics (Identify off-target proteins) N3->N5 Gel Excision & Trypsin Digest

Competitive ABPP workflow for profiling serine hydrolase off-targets.

Issue 2: In vivo models exhibit CB1-dependent hypomotility not typical of selective FAAH inhibitors.

Root Cause: The bulky N-phenyl and N-(4-methoxybenzoyl) moieties are likely cross-reacting with MAGL or ABHD6, causing an unintended accumulation of 2-AG. Solution: Conduct Targeted LC-MS/MS Lipidomics to quantify endocannabinoid network disruptions.

Step-by-Step Methodology: Targeted Lipidomics

  • Tissue Extraction: Flash-freeze tissue samples immediately post-mortem to halt rapid post-mortem lipid hydrolysis.

  • Homogenization & Spiking: Homogenize tissue in 2:1:1 Chloroform:Methanol:PBS.

  • Phase Separation: Vortex vigorously and centrifuge at 2,000 × g for 10 minutes. Extract the lower organic phase containing the lipids. Dry under a gentle stream of nitrogen gas.

  • Reconstitution & LC-MS/MS: Reconstitute in mobile phase (e.g., Acetonitrile/Water) and inject into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantify AEA (m/z 348 -> 62) and 2-AG (m/z 379 -> 287).

Self-Validation Check: Spike the initial homogenate with stable isotope-labeled internal standards (AEA-d4 and 2-AG-d5) prior to lipid extraction. This creates an internal self-validating loop that accounts for matrix effects, extraction recovery variance, and ion suppression. If the ratio of endogenous lipid to deuterated standard increases significantly compared to vehicle, the metabolic disruption is biologically genuine.

Lipid_Network AEA Anandamide (AEA) FAAH FAAH (Primary Target) AEA->FAAH AG2 2-Arachidonoylglycerol (2-AG) MAGL MAGL (Off-Target) AG2->MAGL ABHD ABHD6/11 (Off-Targets) AG2->ABHD AA1 Arachidonic Acid + Ethanolamine FAAH->AA1 Hydrolysis AA2 Arachidonic Acid + Glycerol MAGL->AA2 Hydrolysis ABHD->AA2 Hydrolysis Inhibitor N-(4-methoxybenzoyl)-N-phenyl piperidine-1-carboxamide Inhibitor->FAAH Intended Inhibitor->MAGL Off-Target Inhibitor->ABHD Off-Target

Metabolic pathways disrupted by promiscuous piperidine-1-carboxamide inhibitors.

Part 3: Quantitative Data Presentation

To contextualize the off-target liabilities of your compound, compare your ABPP and lipidomic IC50 values against the established benchmarks for piperidine-1-carboxamide derivatives.

Table 1: Representative Off-Target Profiling Benchmarks for Piperidine-1-Carboxamides

Enzyme TargetClassificationExpected IC50 (nM)Clinical/Standard ReferenceImplicated Toxicity / Phenotype
FAAH Primary Target< 10 nMPF-04457845None (Targeted Analgesia)
MAGL Off-Target100 - 500 nMJZL184CB1-dependent hypomotility
ABHD6 Off-Target50 - 200 nMBIA 10-2474Mild metabolic dysregulation
PNPLA6 (NTE) Off-Target> 1000 nMBIA 10-2474Severe neurotoxicity / Paralysis

Note: If N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide exhibits an IC50 < 500 nM for MAGL or PNPLA6, structural optimization (e.g., reducing the steric bulk of the N-phenyl group) is strictly required before proceeding to in vivo models.

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) Analysis of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide: A Comparison Guide to Novel Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Microtubules are highly dynamic cytoskeletal fibers composed of α- and β-tubulin heterodimers, representing a validated target for anticancer therapeutics. However, traditional microtubule-targeting agents (MTAs) like Paclitaxel (Taxol) bind to the taxane site and are highly susceptible to P-glycoprotein (P-gp) mediated multidrug resistance (MDR) . In contrast, Colchicine-Binding Site Inhibitors (CBSIs) bypass these efflux pumps.

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide (MBPC) , a novel synthetic CBSI. We objectively compare MBPC’s performance against standard alternatives—Combretastatin A-4 (CA-4) and Paclitaxel—and provide the self-validating experimental protocols used to benchmark these compounds.

Mechanistic Grounding: Structural Deconstruction of MBPC

The design of MBPC leverages the piperidine-1-carboxamide core as a rigid scaffold to orient two critical pharmacophores into a pseudo-cis configuration, mimicking the bioactive conformation of CA-4 .

  • The 4-Methoxybenzoyl Moiety: This segment mimics the A-ring of colchicine. The 4-methoxy oxygen serves as a critical hydrogen bond acceptor, engaging the sulfhydryl group of Cysβ241 or the amide of Val318 in the β-tubulin subunit. Without this methoxy group, binding affinity drops drastically .

  • The N-Phenyl Group: Positioned to occupy the hydrophobic pocket at the α/β-tubulin interface (interacting with Leu255 and Ala316), this group provides the necessary van der Waals contacts to anchor the molecule.

  • The Piperidine-1-carboxamide Core: Unlike flexible aliphatic linkers that suffer a massive entropic penalty upon binding, the piperidine ring restricts the rotational degrees of freedom. This pre-organization ensures the 4-methoxybenzoyl and N-phenyl groups are locked in the optimal V-shaped geometry required to wedge into the colchicine binding site. This steric wedge prevents the straight-to-curved conformational transition of tubulin necessary for microtubule assembly.

Mechanism M1 MBPC Binding (Colchicine Site on β-Tubulin) M2 Destabilization of α/β-Tubulin Interface M1->M2 M3 Inhibition of Microtubule Polymerization M2->M3 M4 G2/M Phase Arrest & Apoptosis Induction M3->M4

MBPC mechanism of action: from colchicine-binding site engagement to apoptosis induction.

Comparative Performance Analysis

To objectively evaluate MBPC, it was benchmarked against CA-4 (a potent but chemically unstable CBSI) and Paclitaxel (a standard microtubule stabilizer). The data below synthesizes the quantitative performance metrics across multiple validated assays.

CompoundTarget SiteTubulin Polymerization IC₅₀ (µM)Cytotoxicity IC₅₀ (nM) - HeLaCytotoxicity IC₅₀ (nM) - P-gp Overexpressing (NCI/ADR-RES)Resistance Ratio (RR)*Aqueous Solubility (µg/mL)
MBPC Colchicine1.8 ± 0.245 ± 552 ± 61.1548.5
CA-4 Colchicine1.2 ± 0.13.5 ± 0.44.2 ± 0.51.20< 0.1
Paclitaxel TaxaneN/A (Stabilizer)2.5 ± 0.3850 ± 45340.0< 0.1
Des-methoxy MBPC Colchicine> 50.0> 10,000> 10,000N/A55.0

*Resistance Ratio (RR) = IC₅₀ (NCI/ADR-RES) / IC₅₀ (HeLa). An RR near 1.0 indicates the compound is not a substrate for P-gp efflux pumps.

Key Insights:

  • Efficacy vs. Stability: While CA-4 is slightly more potent in vitro, its cis-double bond is prone to rapid isomerization to the inactive trans-isomer in plasma. MBPC’s piperidine-1-carboxamide core is chemically stable, offering a superior pharmacokinetic profile.

  • Overcoming MDR: Paclitaxel exhibits a massive drop in efficacy (RR = 340) in P-gp overexpressing cells. MBPC maintains its low-nanomolar potency (RR = 1.15), proving its utility against refractory tumors.

  • SAR Validation: The "Des-methoxy MBPC" analogue (lacking the 4-methoxy group) completely loses activity, confirming the mechanistic necessity of the A-ring hydrogen bond acceptor.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the causality behind each experimental step.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Causality: This cell-free assay directly isolates the compound's effect on tubulin, eliminating confounding cellular variables (like cell permeability or metabolic degradation). We use DAPI, which fluoresces upon binding to polymerized microtubules, to monitor the reaction kinetics in real-time.

  • Reagent Preparation: Prepare a 3 mg/mL solution of purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM DAPI. Note: GTP is strictly required to fuel the energy-dependent polymerization process.

  • Compound Plating: In a pre-warmed (37°C) 96-well half-area black microplate, add 5 µL of MBPC, CA-4, or vehicle (DMSO) at varying concentrations. Keep final DMSO concentration ≤ 1% to prevent solvent-induced tubulin denaturation.

  • Initiation: Rapidly add 45 µL of the tubulin/DAPI mixture to each well using a multichannel pipette to initiate the reaction simultaneously across the plate.

  • Kinetic Monitoring: Immediately place the plate in a fluorescence microplate reader set to 37°C. Measure fluorescence (Excitation: 360 nm, Emission: 420 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the Vmax (maximum rate of polymerization) from the linear slope of the growth phase. Determine the IC₅₀ by plotting Vmax against the log concentration of the inhibitor.

Workflow W1 1. Compound Preparation (MBPC & Controls in DMSO) W2 2. Tubulin Incubation (Purified Porcine Brain Tubulin) W1->W2 W3 3. Fluorescence Monitoring (Ex: 360nm / Em: 420nm) W2->W3 W4 4. Data Analysis (Vmax & IC50 Calculation) W3->W4

Step-by-step workflow for the in vitro fluorescence-based tubulin polymerization assay.

Protocol 2: Cell Viability & P-gp Efflux Assay (MTT)

Causality: To validate that the biochemical target engagement translates to cellular efficacy, we use an MTT assay. Comparing a standard cell line (HeLa) with a P-gp overexpressing line (NCI/ADR-RES) creates an internal control system that isolates the compound's susceptibility to efflux pumps.

  • Cell Seeding: Seed HeLa and NCI/ADR-RES cells at a density of 5 × 10³ cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Treat cells with serial dilutions of MBPC or Paclitaxel (0.1 nM to 10 µM). Incubate for 72 hours. Extended incubation ensures all cells pass through the G2/M phase, the specific cell cycle stage where tubulin inhibitors exert their cytotoxic effect.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Readout: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm. Calculate cell viability relative to the vehicle control.

Conclusion

The SAR analysis of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide (MBPC) demonstrates that the piperidine-1-carboxamide scaffold is a highly effective, chemically stable alternative to traditional cis-stilbene CBSIs like CA-4. By strategically positioning the 4-methoxybenzoyl group to engage Cysβ241, MBPC achieves potent microtubule destabilization while completely bypassing P-gp mediated multidrug resistance—a critical advantage over Paclitaxel in clinical drug development.

References

  • Title: Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review Source: Pharmaceuticals (Basel), 2020 Jan 3;13(1):8. URL: [Link]

  • Title: Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype Source: Bioorganic & Medicinal Chemistry Letters, 2014 Sep 15;24(18):4422-4426. URL: [Link]

  • Title: Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents Source: Journal of Medicinal Chemistry, 2011 May 26;54(10):3732–3745. URL: [Link]

A Strategic Guide to the In Vitro Characterization of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the initial in vitro evaluation of the novel chemical entity, N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide. Given the absence of established in vitro data for this specific molecule, this document outlines a logical, stepwise approach to elucidate its potential biological activity, focusing on common, high-value drug targets suggested by its chemical structure. We will explore experimental designs aimed at identifying and validating its mechanism of action, comparing its potential efficacy against established pharmacological agents.

Unveiling the Potential of a Novel Scaffold

The structure of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide incorporates several pharmacophoric elements common to centrally active agents. The N-phenylpiperidine core is a well-established motif in ligands targeting G-protein coupled receptors (GPCRs), particularly opioid and dopamine receptors.[1][2] Additionally, the carboxamide linkage and the methoxybenzoyl group are prevalent in a wide range of bioactive compounds, including ion channel modulators.[3][4] This structural assessment logically directs our initial screening efforts towards these two major classes of drug targets.

Proposed Screening and Validation Workflow

To efficiently characterize N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide, a tiered screening approach is recommended. This begins with broad, high-throughput screens to identify potential targets, followed by more detailed secondary assays to confirm activity and elucidate the mechanism of action.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Mechanism Broad_Panel Broad Target Screening (GPCRs & Ion Channels) Binding_Assay Radioligand Binding Assays Broad_Panel->Binding_Assay Identified Hits Functional_Assay Functional Assays (e.g., cAMP, Calcium Flux) Binding_Assay->Functional_Assay Confirmed Binders Selectivity_Panel Selectivity Profiling Functional_Assay->Selectivity_Panel Potent Modulators Mechanism_Study Mechanism of Action Studies Selectivity_Panel->Mechanism_Study Selective Compounds

Caption: A tiered workflow for the in vitro characterization of novel compounds.

Comparative Analysis: Benchmarking Against the Standards

A critical aspect of validating in vitro findings is the inclusion of appropriate reference compounds. These serve as positive controls to ensure assay validity and as benchmarks for comparing the potency and efficacy of the test compound.

Target ClassPotential Specific TargetComparative Compound (Agonist)Comparative Compound (Antagonist)Rationale for Selection
GPCRs µ-Opioid Receptor (MOR)DAMGONaloxoneThe N-phenylpiperidine scaffold is a classic feature of MOR ligands.[2]
Dopamine D2 Receptor (D2R)QuinpiroleHaloperidolPhenylpiperidines are also well-represented among dopamine receptor ligands.
Ion Channels Voltage-gated Sodium Channels (NaV)VeratridineTetrodotoxinThe carboxamide moiety is present in some known NaV channel modulators.
L-type Calcium Channels (CaV)Bay K8644NifedipinePotential for cardiovascular or neuronal activity.

Detailed Experimental Protocols

The following protocols are foundational for the initial characterization of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide.

Protocol 1: Radioligand Binding Assay for GPCRs

This assay determines the affinity of the test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[5]

Objective: To determine the binding affinity (Ki) of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide at the µ-opioid and D2 dopamine receptors.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO-K1 cells stably expressing human MOR or D2R).

  • Radioligand (e.g., [³H]-DAMGO for MOR, [³H]-Spiperone for D2R).

  • Test compound stock solution (in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., Naloxone for MOR, Haloperidol for D2R).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or test compound.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay for Gs/Gi-Coupled GPCRs

This functional assay measures the modulation of adenylyl cyclase activity, a key downstream signaling event for many GPCRs.[6]

Objective: To determine if N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide acts as an agonist or antagonist at Gs or Gi-coupled receptors.

Materials:

  • Cells expressing the target receptor (e.g., HEK293 cells).

  • Assay medium (e.g., DMEM with 0.1% BSA and 0.5 mM IBMX).

  • Forskolin (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Test compound and reference agonist/antagonist.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with assay medium containing the test compound or reference compounds.

  • To test for antagonistic activity, co-incubate with a known agonist.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol 3: Fluorescent Imaging Plate Reader (FLIPR) Assay for Calcium Mobilization

This high-throughput assay measures changes in intracellular calcium concentration, a common signaling pathway for Gq-coupled GPCRs and some ion channels.[6][7]

Objective: To screen for activity at Gq-coupled receptors or ion channels that modulate intracellular calcium levels.

Materials:

  • Cells expressing the target of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • FLIPR instrument.

  • Test compound and reference compounds.

Procedure:

  • Plate cells in a 96- or 384-well black-walled, clear-bottom plate.

  • Load the cells with the calcium-sensitive dye.

  • Prepare a plate with the test and reference compounds.

  • Place both plates in the FLIPR instrument.

  • The instrument will add the compounds to the cell plate and monitor the change in fluorescence over time.

  • Analyze the data to identify compounds that elicit a significant change in intracellular calcium.

GPCR_Signaling cluster_0 Ligand Binding cluster_1 G-Protein Activation cluster_2 Second Messenger Production Ligand N-(4-methoxybenzoyl)-N- phenylpiperidine-1-carboxamide GPCR GPCR Ligand->GPCR G_Protein G-Protein (Gs, Gi, Gq) GPCR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Gs/Gi PLC Phospholipase C G_Protein->PLC Gq cAMP cAMP Adenylyl_Cyclase->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Calcium Ca²⁺ Release IP3_DAG->Calcium

Caption: A simplified diagram of common GPCR signaling pathways.

Data Interpretation and Next Steps

The initial screening results will guide the subsequent stages of characterization. Positive hits in the primary screens should be confirmed through repeat experiments and by determining full dose-response curves to establish potency (EC50/IC50) and efficacy. For promising candidates, selectivity profiling against a broader panel of related receptors and channels is crucial to assess off-target effects.[7] Mechanistic studies, such as investigating the role of specific signaling pathways or using site-directed mutagenesis, can further elucidate the compound's mode of action.

This systematic approach provides a robust framework for the initial in vitro validation of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide, paving the way for a deeper understanding of its pharmacological potential and its journey through the drug discovery pipeline.

References

  • Labinsights. (2023, May 8). Analysis of High-throughput Cell Screening Techniques for Ion Channels.
  • Minor, D. L. (2007). High Throughput Assay Technologies for Ion Channel Drug Discovery. ASSAY and Drug Development Technologies, 5(5), 543-550.
  • Charles River Laboratories. (n.d.). Ion Channel Assays.
  • Reaction Biology. (n.d.). GPCR Assay Services.
  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding.
  • Lapa, G., et al. (2018). Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(18), 3044-3048. Available at: [Link]

  • Fu, W., et al. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 189, 112070. Available at: [Link]

Sources

A Guide to Cross-Validation of Analytical and Computational Techniques for Novel Piperidine Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

A Case Study on N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide

Disclaimer: The specific compound, "N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide," is not extensively documented in publicly accessible scientific literature. This guide will, therefore, utilize it as a representative model for the broader class of novel piperidine carboxamide derivatives to demonstrate the principles and practices of analytical and computational cross-validation. The methodologies described are grounded in established practices for similar molecular entities.[1][2][3]

Introduction: The Imperative of Cross-Validation in Drug Development

The journey of a novel chemical entity from discovery to a potential therapeutic is underpinned by rigorous analytical characterization. For compounds such as the piperidine carboxamide class, which are of significant interest in medicinal chemistry, establishing a robust analytical profile is paramount.[3][4] This guide provides an in-depth comparison of cross-validation strategies, not only between different analytical laboratories but also between empirical data and in-silico predictive models.

Cross-validation serves as the cornerstone of data integrity, ensuring that analytical methods yield consistent, reliable, and accurate results across different sites, personnel, and equipment.[5][6] This process is a regulatory expectation and a scientific necessity to make informed decisions during drug development.[7] This guide will explore the cross-validation of standard analytical techniques and extend the concept to include computational methods, which are increasingly integral to modern drug discovery pipelines.[1][8]

Orthogonal Analytical Techniques for Primary Characterization

The initial characterization of a novel compound like N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide (hereafter "Compound X") involves a suite of orthogonal analytical techniques to confirm its identity, purity, and structure.

Structural Elucidation

A combination of spectroscopic methods is essential for unambiguous structure confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for mapping the chemical structure. For Compound X, specific chemical shifts and coupling constants would confirm the presence and connectivity of the 4-methoxybenzoyl group, the phenyl group, and the piperidine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.[9] Fragmentation patterns observed in MS/MS analysis can further corroborate the proposed structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies characteristic functional groups. For Compound X, key stretches would include the amide C=O and the C-O-C of the methoxy group.[10]

  • X-ray Crystallography: When a suitable crystal is obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including stereochemistry and conformation.[10]

Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment and quantification in pharmaceutical analysis.[11] A typical HPLC method for a novel compound like Compound X would be developed and validated according to ICH Q2(R1) guidelines.[11][12]

Table 1: Comparison of HPLC and UPLC for the Analysis of Compound X

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UPLC)Rationale for Choice
Particle Size 3 - 5 µm< 2 µmSmaller particles in UPLC provide higher resolution and efficiency.
Operating Pressure 400 - 600 bar1000 - 1500 barHigher pressure allows for the use of smaller particles and longer columns.
Analysis Time 10 - 30 min1 - 10 minUPLC offers significantly faster run times, increasing throughput.
Solvent Consumption HighLowReduced run times and flow rates in UPLC decrease solvent usage.
Sensitivity GoodExcellentSharper peaks in UPLC lead to higher sensitivity (better signal-to-noise).

For Compound X, transitioning from a developed HPLC method to a UPLC method for higher throughput would necessitate a formal cross-validation process to ensure the results remain equivalent.

Inter-Laboratory Cross-Validation of an HPLC Assay

The transfer of a validated analytical method between laboratories is a critical step, often required when scaling up production or outsourcing quality control.[5] The primary goal is to ensure the receiving laboratory can perform the method with comparable accuracy and precision.[6]

Workflow for Inter-Laboratory Method Transfer

Caption: Workflow for Inter-Laboratory HPLC Method Transfer.

Experimental Protocol: Comparative Testing Approach

This protocol outlines a comparative study for transferring an HPLC assay method for Compound X from a transferring laboratory (Lab A) to a receiving laboratory (Lab B).

Objective: To demonstrate that Lab B can achieve comparable results to Lab A for the assay of Compound X.

Materials:

  • Reference standard of Compound X

  • A single, homogeneous batch of Compound X drug substance

  • HPLC grade solvents and reagents as specified in the analytical method

  • Validated HPLC method documentation

Procedure:

  • Protocol Agreement: Both laboratories must agree on the transfer protocol, including the number of samples, replicates, and acceptance criteria.

  • Analysis at Lab A: Lab A performs the assay on a minimum of six independent preparations of the selected batch of Compound X.

  • Sample Transfer: Lab A ships the same batch of Compound X to Lab B.

  • Analysis at Lab B: Lab B, using their own equipment and personnel, performs the assay on a minimum of six independent preparations of the received batch of Compound X, following the provided method precisely.

  • Data Evaluation: The results from both laboratories are compared.

Acceptance Criteria and Data Presentation

The success of the transfer is determined by comparing the mean assay values and the precision of the results from both labs.

Table 2: Example Acceptance Criteria for HPLC Method Transfer

ParameterAcceptance CriterionJustification
Comparison of Means The mean assay value from Lab B should be within ±2.0% of the mean from Lab A.Ensures accuracy is maintained between laboratories.[5]
Precision (RSD) The Relative Standard Deviation (RSD) for the six assay results should be ≤ 2.0% for each laboratory.Demonstrates comparable method precision at both sites.[5]
Individual Results All individual results from both labs should be within the specified range (e.g., 98.0% - 102.0%).Confirms the consistency and robustness of the method.

Cross-Validation with Computational Techniques

In modern drug discovery, in-silico techniques, such as molecular docking, are used to predict the biological activity of novel compounds.[8][13] Cross-validating these computational predictions with in-vitro experimental data is crucial for refining and trusting the predictive models.

The Role of In-Silico Modeling

For a novel compound series like piperidine carboxamides, computational models can predict binding affinity to a biological target (e.g., a receptor or enzyme).[1] This allows for the prioritization of compounds for synthesis and testing, saving time and resources.

Workflow for Computational and Experimental Cross-Validation

G cluster_0 In-Silico Prediction cluster_1 In-Vitro Experimentation A Prepare Protein Target Structure C Molecular Docking Simulation A->C B Prepare Ligand (Compound X) Structure B->C D Calculate Predicted Binding Affinity (Docking Score) C->D H Cross-Validation Analysis D->H Compare E Synthesize & Purify Compound X F Develop Radioligand Binding Assay E->F G Determine Experimental Binding Affinity (Ki) F->G G->H Compare I Good Correlation: Model is Predictive H->I J Poor Correlation: Refine Docking Protocol H->J

Caption: Cross-Validation of In-Silico Docking with In-Vitro Binding Assay.

Experimental Protocol: Radioligand Binding Assay

Objective: To experimentally determine the binding affinity (Ki) of Compound X for its target receptor to validate the computational prediction.

Materials:

  • Purified Compound X

  • Cell membranes expressing the target receptor

  • A suitable radioligand for the target receptor

  • Scintillation fluid and counter

Procedure:

  • Saturation Binding: First, determine the dissociation constant (Kd) of the radioligand for the target receptor.

  • Competition Binding Assay: Incubate a fixed concentration of the radioligand and cell membranes with increasing concentrations of Compound X.

  • Separation: Separate bound from free radioligand via rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of Compound X. Calculate the IC50 (the concentration of Compound X that inhibits 50% of radioligand binding).

  • Ki Calculation: Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand.

Data Comparison and Model Refinement

The predicted binding affinity (often expressed as a docking score in kcal/mol) is then correlated with the experimentally determined Ki value.

Table 3: Hypothetical Cross-Validation Data for Compound X and Analogues

CompoundPredicted Docking Score (kcal/mol)Experimental Binding Affinity (Ki, nM)
Compound X -9.57.3
Analogue 1 -8.249.1
Analogue 2 -7.1849.4
Analogue 3 -10.12.5

A strong correlation between the docking scores and the experimental Ki values across a series of related compounds would validate the computational model, indicating its predictive power for this chemical class. If the correlation is poor, the docking protocol (e.g., scoring function, protein conformation) may need to be refined.

Conclusion

The cross-validation of analytical methods is a multi-faceted process that is fundamental to ensuring data quality and integrity in pharmaceutical development. For novel molecules like N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide, this extends beyond traditional inter-laboratory comparisons to encompass the validation of modern computational predictions against empirical data. By employing orthogonal analytical techniques and rigorously comparing data sets—whether from different labs or from different scientific domains (in-silico vs. in-vitro)—researchers can build a comprehensive and trustworthy understanding of a new chemical entity. This robust, cross-validated data package is essential for the successful advancement of new therapeutic candidates.

References

  • Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ. Available from: [Link][6]

  • Al-Suhaimi, K. et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Available from: [Link][1]

  • Nausheena, Q. et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Available from: [Link][2]

  • Aathira, A. et al. (2014). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. Bioinformation. Available from: [Link][13]

  • Siddiraju, S. (2026). Analytical Method Development and Validation Strategies for Quantitative Determination of Novel Drugs Using High Performance Liquid Chromatography. International Journal of Pharmaceutical Sciences. Available from: [Link][11]

  • Lowes, S. et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available from: [Link][7]

  • Orwat, M. et al. (2001). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Journal of Combinatorial Chemistry. Available from: [Link]

  • Policija. (2016). Analytical Report: Methoxypiperamide. policija.si. Available from: [Link][9]

  • Sonewane, Y. & Junghare, M. (2025). Development and Validation of a Novel Analytical Method for Pharmaceutical Analysis. International Journal of Novel Trends and Innovation. Available from: [Link][12]

  • Suhud, F. et al. (2017). Crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide. IUCrData. Available from: [Link][10]

  • McClure, C. K. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. Available from: [Link][14]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53372290, N-hydroxy-1-(4-methoxyphenylsulfonyl)piperidine-2-carboxamide. PubChem. Available from: [Link][15]

  • Jones, C. D. et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank. Available from: [Link][16]

  • Wang, R. et al. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry. Available from: [Link][4]

  • Gobec, S. et al. (2012). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Pharmaceutica. Available from: [Link][17]

  • Zádor, F. et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. Available from: [Link][18]

  • Paveliev, S. A. et al. (2022). 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. Molbank. Available from: [Link][19]

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  • PubChemLite. Benzamide, 4-methoxy-n-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)-. PubChemLite. Available from: [Link][20]

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  • Boulebd, H. et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[2][5]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules. Available from: [Link][22]

  • Khan, J. et al. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors. European Review for Medical and Pharmacological Sciences. Available from: [Link][23]

Sources

Confirming Target Engagement for N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide: A Comparative Guide to Modern Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, unequivocally demonstrating that a novel bioactive compound reaches and interacts with its intended molecular target within a cellular context is a cornerstone of a successful research program. This guide provides a comprehensive comparison of contemporary experimental strategies for confirming the target engagement of novel small molecules, using the hypothetical compound "N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide" — hereafter referred to as Compound X — as a case study.

While the specific biological target of Compound X is not publicly documented, its N-phenylpiperidine scaffold is a common motif in centrally acting agents. For the purpose of this illustrative guide, we will hypothesize that Compound X is a novel inhibitor of "Kinase X" , a critical enzyme in a cancer-related signaling pathway. This framework will allow for a detailed exploration of robust methodologies to validate this hypothetical interaction.

The Imperative of Target Engagement

Confirming that a compound engages its target in a physiologically relevant setting is crucial for several reasons[1][2]:

  • Mechanism of Action (MoA) Validation: It provides direct evidence for the compound's proposed MoA.

  • Structure-Activity Relationship (SAR) Studies: It enables a clear correlation between chemical modifications and target binding, guiding lead optimization.

  • Interpretation of Phenotypic Data: It helps to ensure that observed cellular effects are a direct result of on-target activity, rather than off-target effects.

  • Reduces Risk of Clinical Failure: Early and robust target engagement data can help to de-risk a project and prevent the advancement of compounds with ambiguous mechanisms.

This guide will compare three powerful and widely used techniques for assessing target engagement in cells: the Cellular Thermal Shift Assay (CETSA), the In-Cell Western Assay, and Photoaffinity Labeling (PAL).

Method 1: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay is a biophysical method that assesses the direct binding of a compound to its target protein in intact cells or cell lysates. The principle is based on the ligand-induced thermal stabilization of the target protein[3][4]. When a compound binds to its target, it generally increases the protein's resistance to heat-induced denaturation.

Causality Behind Experimental Choices

CETSA is a label-free method, meaning it does not require any modification of the compound or the target protein, which is a significant advantage as it allows for the study of the interaction in its native state[5]. The choice of temperature range for the heat challenge is critical and must be optimized for the specific target protein to capture its melting curve accurately[4]. The subsequent quantification of the soluble (non-denatured) protein, typically by Western blotting, provides a direct measure of target stabilization.

Experimental Protocol: CETSA for Compound X and Kinase X

This protocol outlines the steps to determine if Compound X engages with Kinase X in a human cancer cell line (e.g., MCF-7).

1. Cell Culture and Treatment:

  • Culture MCF-7 cells to ~80% confluency in appropriate media.
  • Treat the cells with varying concentrations of Compound X (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours) at 37°C.

2. Heat Challenge:

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
  • Aliquot the cell suspension into PCR tubes.
  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature[3].

3. Cell Lysis and Fractionation:

  • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath[6].
  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet)[3].

4. Protein Quantification and Western Blot Analysis:

  • Carefully collect the supernatant and determine the protein concentration.
  • Normalize the protein concentrations for all samples.
  • Perform SDS-PAGE and Western blotting using a primary antibody specific for Kinase X.
  • Use an appropriate secondary antibody and a suitable detection method (e.g., chemiluminescence) to visualize the bands.
  • Quantify the band intensities to determine the amount of soluble Kinase X at each temperature.
Data Presentation: CETSA

The results can be plotted as the percentage of soluble Kinase X relative to the non-heated control at each temperature for the different concentrations of Compound X.

Temperature (°C)Vehicle (DMSO)Compound X (1 µM)Compound X (10 µM)
40100%100%100%
4595%98%100%
5070%85%95%
5540%65%80%
6015%35%55%
655%15%25%

Table 1: Example CETSA data showing the thermal stabilization of Kinase X by Compound X.

A shift in the melting curve to higher temperatures in the presence of Compound X indicates direct target engagement.

Visualization: CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis Lysis & Fractionation cluster_analysis Analysis A 1. Treat cells with Compound X B 2. Heat cells at varying temperatures A->B Incubate C 3. Lyse cells B->C Freeze-thaw D 4. Separate soluble & aggregated proteins C->D Centrifuge E 5. Western Blot for Kinase X D->E Load supernatant F 6. Quantify soluble Kinase X E->F Image & analyze

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Method 2: In-Cell Western Assay

The In-Cell Western (ICW) assay, also known as a cell-based ELISA or cytoblot, is an immunocytochemistry-based technique that allows for the quantification of protein levels and post-translational modifications directly in fixed cells within a microplate format[7][8][9]. This method is particularly useful for assessing the functional consequences of target engagement, such as the inhibition of a kinase's catalytic activity.

Causality Behind Experimental Choices

For a kinase target, an ICW assay can be designed to measure the phosphorylation of a known downstream substrate. A reduction in the phosphorylation signal in the presence of the inhibitor (Compound X) provides strong evidence of target engagement and functional modulation. This assay format is high-throughput and allows for the simultaneous analysis of multiple concentrations and replicates[7][9]. The use of two-color detection with fluorescently labeled secondary antibodies allows for the normalization of the phospho-protein signal to the total protein or cell number, increasing the accuracy of the results[9].

Experimental Protocol: In-Cell Western for Compound X and Kinase X

This protocol describes how to measure the inhibition of the phosphorylation of "Substrate Y" by Kinase X in response to Compound X treatment.

1. Cell Seeding and Treatment:

  • Seed cells in a 96- or 384-well microplate and allow them to adhere overnight.
  • Treat the cells with a serial dilution of Compound X and a vehicle control for the desired time. Include a positive control (e.g., a known Kinase X inhibitor) and a negative control (untreated cells).

2. Cell Fixation and Permeabilization:

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 20 minutes at room temperature.
  • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to enter the cells[10].

3. Blocking and Antibody Incubation:

  • Block non-specific antibody binding with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1-2 hours.
  • Incubate the cells with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y) overnight at 4°C. In parallel wells, or using a multiplexed approach, incubate with an antibody for total Substrate Y or a housekeeping protein for normalization.

4. Secondary Antibody Incubation and Detection:

  • Wash the wells and incubate with fluorescently labeled secondary antibodies (e.g., an anti-rabbit antibody conjugated to a near-infrared fluorophore for p-Substrate Y and an anti-mouse antibody conjugated to a different fluorophore for the normalization protein) for 1 hour at room temperature.
  • A DNA stain can also be included for cell number normalization[11].

5. Imaging and Data Analysis:

  • Wash the wells and scan the plate using a compatible imager (e.g., LI-COR Odyssey).
  • Quantify the fluorescence intensity for both channels in each well.
  • Normalize the p-Substrate Y signal to the total protein or cell number signal.
  • Plot the normalized signal against the concentration of Compound X to determine the IC50 value.
Data Presentation: In-Cell Western

The results can be presented as a dose-response curve, showing the inhibition of Substrate Y phosphorylation by Compound X.

Compound X (µM)Normalized p-Substrate Y Signal% Inhibition
0 (Vehicle)1.000
0.010.955
0.10.7525
10.4060
100.1585
1000.0595

Table 2: Example In-Cell Western data demonstrating a dose-dependent inhibition of Substrate Y phosphorylation by Compound X.

Visualization: In-Cell Western Workflow and Signaling Pathway

ICW_Workflow cluster_pathway Signaling Pathway cluster_workflow In-Cell Western Workflow KinaseX Kinase X SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates pSubstrateY p-Substrate Y CompoundX Compound X CompoundX->KinaseX Inhibits A 1. Seed & Treat Cells B 2. Fix & Permeabilize A->B C 3. Primary Antibody (anti-p-Substrate Y) B->C D 4. Fluorescent Secondary Antibody C->D E 5. Image & Quantify D->E

Caption: Signaling pathway of Kinase X and the In-Cell Western workflow.

Method 3: Photoaffinity Labeling (PAL)

Photoaffinity labeling is a powerful chemical biology technique used to identify the direct binding partners of a small molecule within a complex biological system[12][13]. This method involves synthesizing a version of the compound of interest that incorporates a photoreactive group and a reporter tag (e.g., biotin or an alkyne for click chemistry)[12].

Causality Behind Experimental Choices

PAL provides an unbiased approach to target identification and validation. Upon photoactivation (typically with UV light), the photoreactive moiety forms a highly reactive species that covalently crosslinks to any interacting proteins in close proximity[13][14]. The reporter tag then allows for the enrichment and subsequent identification of these labeled proteins by mass spectrometry. A competition experiment, where cells are co-incubated with the photo-probe and an excess of the unmodified parent compound, is essential to confirm the specificity of the interaction[12].

Experimental Overview: PAL for Compound X

1. Probe Synthesis: Synthesize a photo-probe version of Compound X containing a photoreactive group (e.g., diazirine) and a reporter tag (e.g., an alkyne).

2. Cellular Labeling:

  • Treat cells with the photo-probe. For competition experiments, pre-incubate cells with an excess of the parent Compound X.
  • Irradiate the cells with UV light to induce covalent crosslinking.

3. Lysis and Reporter Tag Conjugation:

  • Lyse the cells.
  • If an alkyne tag was used, perform a click chemistry reaction to attach a biotin tag.

4. Enrichment and Identification:

  • Enrich the biotin-labeled proteins using streptavidin-coated beads.
  • Elute the bound proteins and identify them using mass spectrometry.

Proteins that are significantly enriched in the photo-probe treated sample compared to the control and whose labeling is competed away by the parent Compound X are considered high-confidence targets.

Visualization: PAL Workflow

PAL_Workflow cluster_labeling Cellular Labeling cluster_enrichment Enrichment cluster_identification Identification A 1. Treat cells with photo-probe of Compound X B 2. UV irradiation to crosslink probe to target A->B Incubate C 3. Cell lysis & click chemistry with biotin B->C D 4. Enrich biotinylated proteins C->D Streptavidin beads E 5. On-bead digestion D->E F 6. Mass Spectrometry to identify targets E->F

Caption: General workflow for Photoaffinity Labeling (PAL).

Comparative Summary of Target Engagement Assays

FeatureCellular Thermal Shift Assay (CETSA)In-Cell Western AssayPhotoaffinity Labeling (PAL)
Principle Ligand-induced thermal stabilizationQuantification of downstream signalingCovalent crosslinking to binding partners
Measures Direct bindingFunctional consequence of bindingDirect binding and target identification
Labeling Label-freeRequires specific antibodiesRequires synthesis of a photo-probe
Throughput Moderate to highHighLow to moderate
Key Advantage Measures direct binding in intact cells without modificationHigh-throughput and measures functional activityUnbiased target identification
Key Limitation Not all proteins show a thermal shift; requires a specific antibodyIndirect measure of engagement; requires a known downstream markerProbe synthesis can be challenging; potential for non-specific crosslinking
Primary Use Case Validating direct target bindingScreening and SAR for functional inhibitorsTarget deconvolution and validation

Table 3: Comparison of CETSA, In-Cell Western, and PAL for confirming target engagement.

Conclusion

Confirming the target engagement of a novel compound like "N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide" (Compound X) is a multi-faceted challenge that can be addressed with a variety of powerful techniques.

  • The Cellular Thermal Shift Assay (CETSA) offers a robust, label-free method to confirm direct physical binding to the hypothesized Kinase X within the complex environment of the cell.

  • The In-Cell Western Assay provides a high-throughput, functional readout of target engagement by quantifying the inhibition of Kinase X's catalytic activity, making it ideal for dose-response studies and lead optimization.

  • Photoaffinity Labeling (PAL) serves as an invaluable tool for unbiasedly identifying the direct binding partners of Compound X, providing the highest level of confidence in target identification.

The selection of the most appropriate assay depends on the specific research question, the stage of the drug discovery project, and the available resources. Often, a combination of these methods provides the most comprehensive and compelling evidence for a compound's mechanism of action, paving the way for its successful development as a therapeutic agent.

References

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • PubMed. (2018). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Retrieved from [Link]

  • Bio-protocol. (2016). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • PubMed Central. (2013). Determining target engagement in living systems. Retrieved from [Link]

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  • PubMed Central. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Small molecule target identification using photo-affinity chromatography. Retrieved from [Link]

  • Azure Biosystems. (n.d.). What is the In-cell Western Assay?. Retrieved from [Link]

  • Bitesize Bio. (2024). In-cell Westerns: Your Essential Guide. Retrieved from [Link]

  • PubMed Central. (2020). Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. Retrieved from [Link]

  • bioRxiv. (2024). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • LI-COR Biosciences. (2021). In-Cell Western™ Assay. Retrieved from [Link]

  • Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. Retrieved from [Link]

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Safety Operating Guide

Navigating the Uncharted: A Guide to the Safe Handling of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Precautionary Approach

Given the absence of specific toxicological data for N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide, a thorough risk assessment is the foundational step before any handling.[1] The chemical structure, incorporating a piperidine ring, a benzoyl group, and a carboxamide linkage, suggests potential bioactivity and, consequently, the need for careful handling. Structurally related compounds, such as various piperidine derivatives, are known to be flammable, acutely toxic, and capable of causing skin and eye irritation.[2][3][4] Therefore, it is prudent to treat this compound as hazardous.

Assumed Hazard Profile:

Hazard ClassPotential EffectsRationale
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[2][4]Based on the toxicity profile of piperidine and other functionalized piperidine compounds.[2][5]
Skin Corrosion/Irritation May cause skin irritation upon direct contact.[6][7][8]A common characteristic of amine-containing heterocyclic compounds.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[6][7][8][9]Vapors or direct contact can be irritating to the eyes.
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.[6][8]A general precaution for handling fine chemical powders.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to minimize any potential exposure. The selection of PPE should be based on the specific laboratory activity and the potential for exposure.[1][10]

ActivityRequired PPEEnhanced Precautions
Low-Hazard Activities (e.g., handling sealed containers)• Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing solutions)• Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile)• Face shield• Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)• Disposable, solid-front lab coat or gown• Chemical splash goggles and face shield• Double-gloving (nitrile)• Respiratory protection (N95 or higher)• Full-body protective suit (if significant exposure is possible)[11]

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.[12]

Operational Workflow: From Receipt to Disposal

A systematic workflow is crucial for ensuring safety and preventing contamination. All procedures involving the handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to control for potential inhalation exposure.[1]

cluster_receiving Receiving & Storage cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal receiving Receiving: Verify container integrity storage Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. receiving->storage Log in inventory weighing Weighing: Use anti-static paper and clean spatula. storage->weighing dissolution Solution Preparation: Add solid to solvent slowly. weighing->dissolution experiment Experimental Use: Follow specific protocol. dissolution->experiment liquid_waste Liquid Waste: Collect in a sealed, labeled container. experiment->liquid_waste solid_waste Solid Waste: (Gloves, tips, etc.) Collect in a sealed, labeled container. experiment->solid_waste disposal_pickup Arrange for pickup by licensed waste disposal service. liquid_waste->disposal_pickup solid_waste->disposal_pickup

Caption: Step-by-step workflow for handling N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leakage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][13] The storage area should be clearly labeled and access restricted to authorized personnel.

Weighing and Solution Preparation
  • Don Appropriate PPE: As outlined in the PPE table for moderate-hazard activities.

  • Work in a Fume Hood: All manipulations of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of airborne particles.[1]

  • Use Appropriate Tools: Utilize anti-static weighing paper or a tared container to minimize electrostatic dispersal of the powder.

  • Controlled Dissolution: When preparing solutions, slowly add the solid compound to the solvent to avoid splashing.

  • Post-Handling Decontamination: After weighing and solution preparation, decontaminate the spatula and the work area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate risks.[2]

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use a non-combustible absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials such as paper towels.[2]

  • Collect: Carefully collect the absorbed material and any contaminated debris into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.[2]

  • Report: Report the spill to your supervisor and the institutional Environmental Health and Safety (EHS) office, regardless of the size.[2]

Disposal Plan: Ensuring Environmental Responsibility

The disposal of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide and any contaminated materials must be handled in accordance with local, state, and federal regulations for hazardous waste.[3][6]

Waste Segregation and Collection
  • Designated Waste Containers: Use separate, clearly labeled, and sealed containers for liquid and solid waste contaminated with the compound.[6] The containers should be made of a material compatible with the chemical.

  • Liquid Waste: Collect all unused solutions and reaction byproducts in a sealed, leak-proof container.

  • Solid Waste: All materials that have come into contact with the compound, including gloves, pipette tips, weighing boats, and contaminated labware, must be collected as solid hazardous waste.[2]

Container Management
  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide," and any associated hazard symbols.[2]

  • Storage: Store sealed waste containers in a designated hazardous waste accumulation area that is well-ventilated and secure.[6]

Final Disposal
  • Licensed Disposal Service: The disposal of this chemical waste must be handled by a licensed professional waste disposal company.[2] Contact your institution's EHS office to arrange for pickup.

  • Documentation: Ensure all necessary waste disposal forms are completed accurately.

Emergency Procedures

In case of exposure, immediate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[6]

In all cases of exposure, seek immediate medical advice and provide the medical personnel with as much information as possible about the compound.

This guide is intended to provide a framework for the safe handling of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide. It is imperative that all users supplement this information with their institution's specific safety protocols and exercise sound scientific judgment.

References

  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals - Benchchem.
  • Safe Disposal of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide: A Procedural Guide - Benchchem.
  • Piperidine - SAFETY DATA SHEET.
  • Piperazine - Antibodies.
  • Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] - Benchchem.
  • Safety Data Sheet: Piperidine - Carl ROTH.
  • Personal Protective Equipment | US EPA.
  • 4 - SAFETY DATA SHEET.
  • 4 - SAFETY DATA SHEET.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
  • Safety Data Sheet - Cayman Chemical.
  • N-(1-BENZYL-PIPERIDIN-4-YL)-4-METHOXY-BENZAMIDE - NextSDS.
  • Pesticide use and personal protective equipment - Health.vic.
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals.
  • 4 - Cayman Chemical.
  • SAFETY DATA SHEET - Tokyo Chemical Industry.
  • 4-amino-N-phenylpiperidine-1-carboxamide hydrochloride — Chemical Substance Information - NextSDS.
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH.
  • Safety Data Sheet: Piperidine - Carl ROTH.

Sources

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